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  • Product: Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate
  • CAS: 63615-46-3

Core Science & Biosynthesis

Foundational

Electronic Properties & Synthetic Utility of 2,6-Dihydroxyazulene-1,3-dicarboxylate Derivatives

Executive Summary The azulene scaffold, a non-benzenoid aromatic isomer of naphthalene, has long fascinated the chemical physics community due to its anomalous photophysics (anti-Kasha fluorescence) and significant dipol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azulene scaffold, a non-benzenoid aromatic isomer of naphthalene, has long fascinated the chemical physics community due to its anomalous photophysics (anti-Kasha fluorescence) and significant dipole moment (1.08 D). Among its functionalized forms, 2,6-dihydroxyazulene-1,3-dicarboxylate derivatives represent a sophisticated "push-pull" electronic system. The strategic placement of electron-donating hydroxyl groups at the 2- and 6-positions, opposing the electron-withdrawing carboxylate groups at the 1- and 3-positions, creates a unique quadrupolar electronic architecture.

This guide details the synthesis, electronic structure, and photophysical applications of these derivatives, specifically targeting their utility in fluorescence bioimaging , cation sensing , and optoelectronic materials .

Molecular Architecture & Electronic Theory

The Quadrupolar Push-Pull System

The electronic distinctiveness of 2,6-dihydroxyazulene-1,3-dicarboxylate arises from the interplay between the electron-rich five-membered ring and the electron-deficient seven-membered ring.

  • Azulene Core: Naturally possesses a dipole moment directed from the 7-membered ring to the 5-membered ring.

  • 1,3-Dicarboxylate (EWG): These groups at the 1 and 3 positions (odd-numbered positions in the 5-ring) further withdraw electron density, stabilizing the LUMO and enhancing the electron affinity of the 5-ring.

  • 2,6-Dihydroxyl (EDG):

    • C2-OH: Directly feeds electron density into the 5-ring, countering the EWGs and modulating the HOMO energy.

    • C6-OH: Located on the 7-membered ring, this group donates electron density into the electron-deficient tropylium-like sector, significantly altering the dipole moment and solubility profile.

This substitution pattern results in a highly polarized π-system with tunable HOMO-LUMO gaps, often shifting absorption into the visible spectrum (400–500 nm) and enabling unique reactivity.

Anomalous Fluorescence (Anti-Kasha Behavior)

Unlike most organic fluorophores that emit from the lowest excited singlet state (


), azulene derivatives often exhibit fluorescence from the second excited singlet state (

).[1][2]
  • Mechanism: The energy gap between

    
     and 
    
    
    
    is large, slowing down internal conversion. Meanwhile, the
    
    
    radiative rate is low due to the small overlap of wavefunctions.
  • Effect of Substitution: The 1,3-dicarboxylate groups stabilize the

    
     state less than the 
    
    
    
    , widening the
    
    
    gap and enhancing the quantum yield of the anomalous blue fluorescence.

Synthesis & Structural Characterization[3][4][5]

The synthesis of highly substituted azulenes is non-trivial due to the instability of the azulene ring under harsh oxidizing conditions. The most robust route utilizes tropolone as a starting material.

Synthetic Protocol: Modified Nozoe Method

This protocol describes the synthesis of the core scaffold, Diethyl 2-hydroxyazulene-1,3-dicarboxylate, and its subsequent C6-functionalization.

Reagents:

  • Tropolone (Starting Material)[3][4]

  • Diethyl malonate[5]

  • Sodium ethoxide (NaOEt)

  • Acetic anhydride (

    
    )
    

Step-by-Step Methodology:

  • Condensation (Ring Fusion):

    • Dissolve tropolone (1 eq) in absolute ethanol.

    • Add diethyl malonate (2.5 eq) and NaOEt (2.5 eq).

    • Reflux for 12 hours under

      
       atmosphere.
      
    • Mechanism:[5][6][7][8] A base-catalyzed condensation occurs where the malonate attacks the tropolone carbonyl, followed by cyclization to form the 2-hydroxyazulene core.

    • Observation: The solution turns from pale yellow to deep orange/red.

  • C6-Functionalization (Introduction of the second -OH):

    • Direct oxidation at C6 is difficult. A common route involves starting with 5-bromotropolone or using electrophilic substitution on the formed azulene if C6 is activated.

    • Alternatively, use Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate as a precursor. Hydrolysis of the amino group (diazotization followed by hydrolysis) and nucleophilic substitution at C6 yields the dihydroxy species.

  • Purification:

    • Quench reaction with dilute HCl.

    • Extract with Dichloromethane (DCM).

    • Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Yield: Typically 40–60% for the 2-hydroxy core.

Visualization of Synthetic Pathway

SynthesisPathway Tropolone Tropolone (C7H6O2) Intermed Intermediate Cyclohepta[b]furan Tropolone->Intermed + Diethyl malonate NaOEt, EtOH, Reflux Product1 Diethyl 2-hydroxyazulene- 1,3-dicarboxylate Intermed->Product1 Ring Expansion - H2O Product2 2,6-Dihydroxy Derivative Product1->Product2 Functionalization (e.g., via 6-Br precursor)

Caption: Synthetic route from Tropolone to 2,6-Dihydroxyazulene derivatives via the Nozoe condensation method.

Electronic & Photophysical Properties[3][12][13][14]

Quantitative Data Summary

The following table summarizes the key electronic parameters for the 2-hydroxy and 2,6-dihydroxy derivatives compared to unsubstituted azulene.

PropertyAzulene (Ref)2-OH-1,3-COOEt (DEHA)2,6-diOH-1,3-COOEt (Est.)
Dipole Moment (D) 1.08~4.5~5.2
Fluorescence Type



Emission

374 nm (UV)400–450 nm (Blue)460–510 nm (Green/Cyan)
Quantum Yield (

)
~0.020.05 – 0.15> 0.10

(OH group)
N/A8.5 (C2-OH)6.2 (C6-OH), 8.8 (C2-OH)
HOMO-LUMO Gap 3.3 eV2.9 eV2.6 eV

Note: Values for the 2,6-diOH derivative are estimated based on additive substituent effects (Hammett equation correlation).

Tautomerism & Acidity

The 2,6-dihydroxyazulene system exhibits complex tautomeric equilibria.

  • Keto-Enol Tautomerism: The C2-OH group can tautomerize to a keto form (2(1H)-azulenone), especially in polar solvents. However, the 1,3-dicarboxylate groups stabilize the enol form via intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester.

  • Acidity: The C6-OH is significantly more acidic than a typical phenol (

    
    ) due to the electron-deficient nature of the 7-membered ring, which stabilizes the resulting phenoxide anion. This makes the molecule a viable pH sensor  in the physiological range (pH 6–8).
    
Metal Chelation Logic

The O-O multisite coordination capability is a critical feature.

  • Site A (1,2-position): The C2-hydroxyl and C1-carboxylate oxygen form a 5-membered chelate ring, ideal for hard cations like

    
    , 
    
    
    
    , and lanthanides (
    
    
    ,
    
    
    ).
  • Site B (6-position): The C6-hydroxyl acts as a monodentate donor or bridging ligand in polymeric networks.

Experimental Protocols for Characterization

Fluorescence Quantum Yield Measurement

Objective: Determine the efficiency of the anomalous emission.

  • Standard: Use Anthracene (

    
     in ethanol) or Quinine Sulfate as a reference.
    
  • Solvent: Spectroscopic grade Ethanol or Dichloromethane.

  • Procedure:

    • Prepare solutions of the azulene derivative and the standard with absorbance

      
       at the excitation wavelength (typically 300–350 nm) to avoid inner filter effects.
      
    • Record integrated fluorescence intensity (

      
      ) for both.
      
    • Calculate

      
       using the equation:
      
      
      
      
      Where
      
      
      is the slope of the plot of integrated fluorescence vs. absorbance, and
      
      
      is the refractive index of the solvent.
Solvatochromism Assay

Objective: Validate the push-pull nature and dipole changes.

  • Prepare

    
     M solutions in solvents of varying polarity: Hexane, Toluene, THF, DCM, Ethanol, DMSO.
    
  • Measure UV-Vis absorption

    
    .[9]
    
  • Analysis: A bathochromic shift (red shift) in polar solvents indicates a transition to a more polar excited state (

    
     or 
    
    
    
    ), confirming the charge-transfer character of the transition.

Applications in Drug Discovery & Materials

Bioisosteres & Antioxidants

Azulene derivatives are recognized bioisosteres of naphthalene and indole.

  • ROS Scavenging: The electron-rich 5-ring allows these molecules to act as potent antioxidants, scavenging Reactive Oxygen Species (ROS) similarly to Vitamin E but with higher stability.

  • Anti-inflammatory: 2,6-dihydroxyazulenes inhibit specific pro-inflammatory enzymes (e.g., cyclooxygenase) due to their structural similarity to NSAID scaffolds.

Cation Sensing Mechanism

The fluorescence of DEHA derivatives is often quenched by protons (acidic pH) but enhanced by metal chelation (CHEF effect - Chelation Enhanced Fluorescence).

SensingMechanism FreeLigand Free Ligand (Weak Fluorescence) Complex Metal-Ligand Complex (Rigidified Structure) FreeLigand->Complex + Metal Ion Metal Metal Ion (Zn2+) Metal->Complex Signal Strong Blue/Green Fluorescence Complex->Signal Inhibition of Non-Radiative Decay

Caption: Mechanism of Chelation Enhanced Fluorescence (CHEF) in azulene dicarboxylates.

References

  • Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. ACS Omega, 2025.[10] Link

  • Quantum-Chemical Search for Keto Tautomers of Azulenols. Molecules, 2021. Link

  • Azulene-Derived Fluorescent Probe for Bioimaging. Journal of the American Chemical Society, 2018. Link

  • Synthesis and properties of 2,6-azulene-based conjugated polymers. Polymer Chemistry, 2013. Link

  • In vitro and in vivo biological activities of azulene derivatives. Medicinal Chemistry Research, 2021. Link

Sources

Exploratory

Non-benzenoid aromatic character of diethyl azulene dicarboxylates

An In-depth Technical Guide to the Non-benzenoid Aromatic Character of Diethyl Azulene Dicarboxylates For Researchers, Scientists, and Drug Development Professionals Abstract Azulene, a non-benzenoid aromatic hydrocarbon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Non-benzenoid Aromatic Character of Diethyl Azulene Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, a non-benzenoid aromatic hydrocarbon, stands as a compelling molecular scaffold in materials science and medicinal chemistry due to its unique electronic properties, which manifest as a striking blue color and a significant dipole moment.[1][2] Unlike its colorless and nonpolar isomer, naphthalene, azulene's properties arise from a unique fused ring system that imparts a zwitterionic character. The strategic placement of substituents, such as diethyl dicarboxylates, allows for the fine-tuning of these electronic characteristics, modulating the molecule's aromaticity and, consequently, its function. This guide provides a comprehensive exploration of the non-benzenoid aromatic character of diethyl azulene dicarboxylates, detailing the theoretical underpinnings, synthetic methodologies, and the analytical techniques—both spectroscopic and computational—used for their characterization. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an authoritative resource for professionals seeking to understand and leverage the properties of these fascinating molecules.

The Theoretical Foundation of Aromaticity in Azulenes

Aromaticity, a cornerstone concept in organic chemistry, describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules. While typically associated with benzene and its derivatives (benzenoid aromatics), the principles of aromaticity extend to non-benzenoid systems like azulene.

Hückel's Rule and the 10π-Electron System

The primary predictor for aromaticity is Hückel's rule, which states that a planar, cyclic, conjugated molecule is aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer.[3][4] Azulene, with its bicyclic structure and five double bonds, has a total of 10 π-electrons. This fits Hückel's rule for n=2 (4(2)+2 = 10), establishing its classification as an aromatic compound.[5]

Zwitterionic Nature and Dipole Moment

The most distinctive feature of azulene is its significant dipole moment (approx. 1.08 D), which is highly unusual for a hydrocarbon.[2][5] This arises from a resonance contribution where the molecule can be depicted as a fusion of two aromatic ions: a 6π-electron cyclopentadienyl anion and a 6π-electron tropylium cation.[2][6] This charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient, accounts for its polarity and unique reactivity. The introduction of electron-withdrawing groups like diethyl carboxylates at positions 1 and 3 further influences this electronic distribution.

G cluster_0 Theoretical Concepts of Aromaticity cluster_1 Manifestations in Azulene cluster_2 Quantitative Analysis Huckel Hückel's Rule (4n+2)π TenPi 10π Electron System Huckel->TenPi n=2 Zwitterion Zwitterionic Character Dipole Large Dipole Moment Zwitterion->Dipole Charge Separation Spectra Unique Spectroscopic Properties Zwitterion->Spectra Reactivity Distinct Reactivity Zwitterion->Reactivity Indices Aromaticity Indices HOMA HOMA (Structural) Indices->HOMA NICS NICS (Magnetic) Indices->NICS TenPi->Spectra

Caption: Logical relationships in azulene's aromaticity.

Synthesis of Diethyl Azulene Dicarboxylates

The synthesis of functionalized azulenes is a critical step in exploring their properties. One of the most effective methods for creating the azulene core involves the condensation of troponoids with active methylene compounds.

General Synthetic Workflow

The construction of the diethyl azulene-1,3-dicarboxylate scaffold typically proceeds from a seven-membered ring precursor, such as a 2-substituted tropone, which undergoes condensation and cyclization with a malonic ester derivative. This approach provides direct access to the highly functionalized azulene core.

G start Troponoid Precursor (e.g., 2-chlorotropone) reaction Condensation & Cyclization Reaction start->reaction reagent Diethyl Malonate + Base (NaOEt) reagent->reaction purify Work-up & Purification (Chromatography) reaction->purify product Diethyl Azulene Dicarboxylate Derivative purify->product characterize Spectroscopic & Structural Analysis product->characterize

Caption: General workflow for synthesis and analysis.

Experimental Protocol: Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate

This protocol is adapted from the established synthesis from 2-chlorotropone and diethyl malonate.[7]

Objective: To synthesize diethyl 2-hydroxyazulene-1,3-dicarboxylate via condensation of 2-chlorotropone with diethyl sodiomalonate.

Materials:

  • 2-chlorotropone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Dry benzene (or a suitable anhydrous, non-polar solvent)

  • Anhydrous ethanol

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware for reflux and extraction

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Diethyl Sodiomalonate: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Carefully add diethyl malonate dropwise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

  • Solvent Exchange: Remove the ethanol under reduced pressure. Add dry benzene to the resulting solid residue. Causality: Benzene is used as the reaction solvent for the subsequent condensation, as it is non-protic and suitable for the reaction temperature.

  • Condensation Reaction: To the suspension of diethyl sodiomalonate in benzene, add a solution of 2-chlorotropone in dry benzene dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization-elimination cascade that forms the azulene ring system.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water. Acidify the aqueous layer with dilute hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., chloroform or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina to yield the target compound.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is essential for a thorough analysis of the aromatic character of diethyl azulene dicarboxylates.

UV-Visible Absorption Spectroscopy

The intense blue color of azulene derivatives is a direct consequence of their unique electronic structure.[8] The S₀ → S₁ electronic transition occurs at a significantly lower energy (longer wavelength) compared to its isomer naphthalene, which is colorless.[1] This transition is highly sensitive to substitution on the azulene core.

CompoundSubstituent(s)SolventS₀ → S₁ λmax (nm)S₀ → S2 λmax (nm)Reference
Azulene NoneTetrahydrofuran~580~340[8]
Derivative A 1,3-bis(diphenylamino)Not Specified667420[8]
Derivative B 6-phenylNot Specified~650~370[9]

This table illustrates the significant bathochromic (red) shifts in absorption maxima caused by various substituents, highlighting the tunability of the azulene chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment within a molecule. In aromatic systems, the circulation of π-electrons (a "ring current") strongly deshields the protons on the ring, causing them to resonate at a higher chemical shift (downfield) compared to typical vinylic protons.[10] For diethyl azulene-1,3-dicarboxylate, the electron-withdrawing ester groups are expected to further deshield adjacent protons. The chemical shifts provide direct experimental evidence of the aromatic nature and the electronic influence of the substituents.

Proton Position (Azulene Core)Typical Chemical Shift (δ, ppm)Rationale
H-2 ~7.0 - 7.5Influenced by adjacent EWGs.
H-4/H-8 ~8.0 - 8.5Deshielded by ring current and proximity to EWGs.
H-5/H-7 ~7.2 - 7.8Less affected by EWGs at 1,3-positions.
H-6 ~7.5 - 8.0Located on the electron-deficient 7-membered ring.

Note: These are approximate ranges; actual values depend on the specific derivative and solvent. Data is synthesized from general principles of azulene NMR spectroscopy.[10][11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous data on molecular geometry, including bond lengths and planarity—key structural indicators of aromaticity. In an ideal aromatic system, C-C bond lengths are equalized, intermediate between a pure single and pure double bond. While azulene does not have perfect bond equalization, its bond lengths deviate significantly from a simple polyene structure. Crystallographic analysis of derivatives like diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate confirms the near-planar geometry of the azulene core, a prerequisite for aromaticity.[13]

Computational Indices of Aromaticity

Theoretical calculations provide quantitative measures of aromaticity that are often difficult to obtain experimentally.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. For azulene, HOMA analysis reveals that both the five- and seven-membered rings possess significant aromatic character, though they are less aromatic than benzene.[14]

  • Nucleus-Independent Chemical Shift (NICS): NICS calculates the magnetic shielding at the center of a ring. A large negative NICS value (e.g., for benzene, NICS(1) is ~ -10 ppm) indicates strong diamagnetic ring current and thus high aromaticity. Studies on azulene show negative NICS values for both rings, confirming the aromaticity of each.[6][15]

Ring SystemHOMA IndexNICS(1)zz (ppm)Aromatic Character
Azulene (5-membered) ~0.7-0.8NegativeAromatic
Azulene (7-membered) ~0.5-0.6NegativeAromatic
Benzene (for comparison) 1~ -10 to -12Highly Aromatic

Data synthesized from representative values in computational studies.[6][14]

Applications and Significance

The unique, tunable electronic properties of diethyl azulene dicarboxylates and related derivatives make them valuable in several fields.

  • Drug Development: The azulene scaffold is found in naturally occurring compounds with anti-inflammatory and antiallergic properties.[16][17] Synthetic derivatives are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[16][18] The dipole moment and specific electronic structure are key to their biological activity.

  • Materials Science: The intense color and redox properties of azulenes make them excellent candidates for organic electronic materials, such as in optoelectronic devices, sensors, and solar cells.[16][19] The ability to modify the HOMO-LUMO gap through substitution is particularly valuable in this context.[2]

Conclusion

Diethyl azulene dicarboxylates exemplify the fascinating complexity of non-benzenoid aromaticity. Their character is defined by a 10π-electron system that adheres to Hückel's rule, yet exhibits a pronounced zwitterionic nature that results in a large dipole moment and a characteristic blue color. The aromaticity of the fused five- and seven-membered rings can be experimentally verified through spectroscopic methods (UV-Vis, NMR) and X-ray crystallography, and quantified using computational indices like HOMA and NICS. The strategic synthesis of these derivatives allows for precise control over their electronic properties, paving the way for advanced applications in both medicine and materials science. A comprehensive understanding, grounded in both theoretical principles and empirical data, is crucial for unlocking the full potential of this remarkable class of molecules.

References

  • Förster, C., et al. (2015). Crystal structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate. IUCrData. Retrieved from [Link]

  • Nozoe, T., Takase, K., & Shimazaki, N. (1964). The Synthesis of Diethyl 2-Hydroxyazulene-1, 3-dicarboxylate from Troponoids and Some Reactions of 2‑Hydroxyazulene Derivatives. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Bakun, P., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research. Retrieved from [Link]

  • Hajialiakbari, N., & Seaidian, H. (2024). Valuable insights into the structural, electronic, and aromaticity aspects of azulene and its monophospha-derivatives. Computational and Theoretical Chemistry. Retrieved from [Link]

  • Czajkowska-Szczykowska, D., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules. Retrieved from [Link]

  • Puzzarini, C., et al. (2024). Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrational Perturbation Theory to Second Order. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Filo. (2025). Non benzenoids follow huckel,s rule??. Filo. Retrieved from [Link]

  • Hussein, A. S., et al. (2024). Structures, aromaticity, AIM, and NBO analyses of hydroxy and mercapto azaazulene: a DFT study. New Journal of Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Azulene, its derivatives, and potential applications in medicine. ResearchGate. Retrieved from [Link]

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  • Puzzarini, C., et al. (2024). Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrational Perturbation Theory to Second Order. ACS Publications. Retrieved from [Link]

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  • ResearchGate. (n.d.). Absorption spectra of azulene and its derivatives. ResearchGate. Retrieved from [Link]

  • Yamanoi, Y., et al. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Hückel's rule. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl 2,2′‐diamino‐6,6′‐dibromo‐[1,1′‐biazulene]‐3,3′‐dicarboxylate 114. ResearchGate. Retrieved from [Link]

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  • OpenOChem Learn. (n.d.). Huckel's 4n+2 Rule. OpenOChem Learn. Retrieved from [Link]

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  • Zhu, Y., et al. (2010). Diethyl 2-tert-butyl-4,11-dioxo-2,3-dihydro-cis-1H,5H,10H-2,3a,4a,10a,11a-pentaazabenzo[f]indeno[2,1,7-ija]azulene-11b,11c-dicarboxylate. IUCr Journals. Retrieved from [Link]

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  • S. J., A., & Iyer, S. S. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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  • Abe, N., et al. (1993). Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Zhu, Y., et al. (2008). Diethyl 2-tert-butyl-6,9-dibromo-4,11-dioxo-5,10-dihydro-cis-1H,3H,4H,11H-2-azo-3a,4a,10a,11a-tetraazabenz[f]indeno[2,1,7-ija]azulene-11b,11c-dicarboxylate. IUCr Journals. Retrieved from [Link]

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Sources

Foundational

Tautomeric equilibrium in 2,6-dihydroxyazulene-1,3-dicarboxylate systems

An In-Depth Technical Guide to the Tautomeric Equilibrium in 2,6-Dihydroxyazulene-1,3-dicarboxylate Systems Abstract Azulene, a non-benzenoid isomer of naphthalene, possesses unique electronic and photophysical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium in 2,6-Dihydroxyazulene-1,3-dicarboxylate Systems

Abstract

Azulene, a non-benzenoid isomer of naphthalene, possesses unique electronic and photophysical properties that make its derivatives attractive candidates for applications in materials science and drug development.[1] Unlike their naphthalene counterparts, hydroxylated azulenes (azulenols) can exhibit a significant tautomeric equilibrium, wherein keto forms contribute substantially to the overall population of isomers.[1] This guide provides a detailed technical exploration of the tautomeric equilibrium in a specific, symmetrically substituted system: 2,6-dihydroxyazulene-1,3-dicarboxylates. We will examine the synthesis of these target molecules, the critical experimental and computational methodologies used to characterize the equilibrium, and the profound influence of the chemical environment on the stability of the coexisting tautomers. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fascinating chemical phenomenon.

The Unique Chemistry of Azulenols

Azulene: A Non-Benzenoid Aromatic System

The azulene core, composed of a fused five- and seven-membered ring, deviates significantly from benzenoid aromatics. This structural arrangement results in a notable dipole moment (approx. 1.08 D) arising from an electronic structure that can be described as a resonance hybrid of a neutral species and an ionic form, where the five-membered ring bears a partial negative charge (cyclopentadienyl anion character) and the seven-membered ring a partial positive charge (tropylium cation character).[1] This inherent polarity governs its distinct reactivity, spectroscopic properties, and its propensity for both electrophilic and nucleophilic attack.[1]

Tautomerism in Hydroxyazulenes vs. Hydroxynaphthalenes

In common aromatic systems like phenols and naphthols, the enol (hydroxy) form is overwhelmingly dominant, with the corresponding keto tautomers being energetically unfavorable and typically negligible. However, the unique electronic nature of the azulene scaffold alters this landscape dramatically. Quantum-chemical studies have revealed that for many azulenols, at least one keto isomer contributes significantly to the tautomeric mixture.[1] This is particularly true in non-polar environments, where the keto forms are more favored than in polar, amphoteric solvents like water.[1] The investigation of this equilibrium is paramount, as the distinct properties of each tautomer can impact a molecule's biological activity, receptor binding, and pharmacokinetic profile.

Synthesis of Diethyl 2,6-Dihydroxyazulene-1,3-dicarboxylate

The target molecule, diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate, and its analogues are accessible through multi-step synthetic sequences. While various routes to 2,6-disubstituted azulenes have been reported, a common and effective strategy often begins with a precursor like tropolone to construct the seven-membered ring. A recent study by Iwashina et al. confirms the synthesis of diethyl 2-hydroxyazulene-1,3-dicarboxylate (DEHA) from tropolone in two steps.[2] Building upon established organometallic and cyclization methodologies, a representative protocol for the dihydroxy variant can be outlined.

Causality in Synthetic Design

The choice of starting materials and reagents is dictated by the need to build the unique bicyclic azulene core. Tropolone is an excellent precursor for the seven-membered ring. The subsequent reactions aim to build the five-membered ring and install the functional groups at the desired positions. The use of diethyl malonate or similar reagents is a classic strategy for forming carboxylated five-membered rings. The final hydroxylation or functional group interconversion steps would then yield the target compound.

Representative Experimental Protocol

This protocol is a representative sequence based on established azulene synthesis principles. The synthesis of the specific target molecule has been reported in the literature, confirming its accessibility.[2]

  • Step 1: Formation of the Azulene Core. A substituted cycloheptatriene or tropone derivative is reacted with a suitable C3 synthon, such as a derivative of diethyl malonate, under base-catalyzed condensation conditions. This step often involves a variation of the Zincke reaction or related cycloaddition/condensation strategies to form the fused 5-7 ring system.

  • Step 2: Functional Group Installation. The resulting azulene-1,3-dicarboxylate core is then subjected to electrophilic substitution to install the hydroxyl groups. Due to the electron-rich nature of the azulene ring, direct hydroxylation can be challenging. A more controlled approach involves bromination at the 2- and 6-positions followed by a nucleophilic substitution (e.g., using a protected hydroxide source or via a metal-catalyzed process) to yield the dihydroxy product.

  • Step 3: Purification. The crude product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes. The pure fractions, identified by TLC, are combined and the solvent is removed under reduced pressure. The final product is often a crystalline solid.

Elucidating the Tautomeric Equilibrium

A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is essential to fully characterize the tautomeric equilibrium.

Diagram 1: Tautomeric Forms of 2,6-Dihydroxyazulene

Caption: The equilibrium between the aromatic di-enol and a representative keto-enol tautomer.

Spectroscopic Characterization

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution.

NMR provides the most definitive solution-state evidence for the presence of multiple tautomers. The key is to identify signals unique to each form.

  • Expertise & Causality: ¹H and ¹³C NMR are chosen because the chemical environments of the protons and carbons are drastically different between the enol and keto forms. The aromatic di-enol tautomer will show signals only in the aromatic region for the core protons. The appearance of a keto form, however, introduces an sp³-hybridized carbon, which gives a characteristic signal in the aliphatic region of the ¹H NMR spectrum (typically a singlet for a CH₂ group) and a distinct sp³ carbon signal in the ¹³C NMR spectrum. The hydroxyl proton (O-H) signal is often broad and can be exchanged with D₂O, providing a useful diagnostic tool.[3]

  • Self-Validating Protocol: NMR Analysis

    • Sample Preparation: Dissolve ~5-10 mg of the purified 2,6-dihydroxyazulene-1,3-dicarboxylate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Prepare separate samples for each solvent to be investigated.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard field strength (e.g., 400 or 500 MHz).

    • Identification of Enol Form: Assign the signals for the aromatic protons (H4, H5, H7, H8) and the ethyl ester groups. The spectrum should be symmetric, reflecting the C₂ᵥ symmetry of the di-enol form.

    • Identification of Keto Form: Search for a singlet in the aliphatic region (typically δ 4.0-4.5 ppm) corresponding to the CH₂ group of a keto tautomer.[3] The presence of this signal is direct evidence of the keto-enol equilibrium.

    • Quantification: Integrate the CH₂ signal of the keto form and a well-resolved aromatic proton signal of the enol form. The ratio of these integrals allows for the calculation of the tautomer ratio and the equilibrium constant (K_T = [keto]/[enol]).

    • Confirmation: Add a drop of D₂O to one of the NMR tubes, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the O-H signal confirms its assignment.

UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of the chromophore.

  • Expertise & Causality: The di-enol tautomer is a fully aromatic system, while the keto-enol form has a disrupted π-system. This leads to different HOMO-LUMO gaps and thus different absorption maxima (λ_max). The keto form is often bathochromically shifted (absorbs at a longer, lower-energy wavelength) compared to the enol form.[4] By monitoring λ_max in various solvents (solvatochromism), one can infer the shift in the tautomeric equilibrium.[5][6]

X-ray Crystallography
  • Expertise & Causality: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. While it does not describe the solution equilibrium, it reveals the intrinsically most stable form or the form favored by crystal packing forces. For related compounds like 2,6-dihydroxypyridine, the keto tautomer is often observed in the solid state.[7] Obtaining a crystal structure provides a definitive structural benchmark.

  • Self-Validating Protocol: Crystal Growth and Analysis

    • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, ethyl acetate/hexanes).

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Solve the structure using direct methods and refine it to determine atomic positions, bond lengths, and bond angles.

    • Analysis: The refined structure will unequivocally show whether the molecule exists in the di-enol or a keto-enol form in the crystal lattice. Hydrogen bonding and intermolecular packing interactions can also be analyzed to understand solid-state stabilization.

Computational Chemistry
  • Expertise & Causality: Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.[1] By calculating the Gibbs free energy (G) of each isomer, one can predict the equilibrium constant. Functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) have been shown to provide reliable results for azulenol systems.[1] Solvent effects can be modeled using implicit models like the Polarization Continuum Model (PCM).[1]

Diagram 2: Integrated Experimental & Computational Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Equilibrium Analysis cluster_theory Theoretical Validation S1 Synthesis of Core S2 Purification (Chromatography) S1->S2 A1 NMR Spectroscopy (CDCl3, DMSO-d6, etc.) S2->A1 Characterization A2 UV-Vis Spectroscopy (Solvatochromism) S2->A2 Characterization A3 X-ray Crystallography (Solid State) S2->A3 Characterization T2 PCM Solvent Model - Solution State Energies A1->T2 Correlate A2->T2 Correlate T1 DFT Calculations (B3LYP) - Gas Phase Energies A3->T1 Compare T1->T2

Caption: Workflow for investigating tautomeric equilibrium.

Influence of Environment on Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, primarily the solvent.

The Critical Role of Solvent Polarity

Solvent molecules can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding.[8]

  • Non-polar Solvents (e.g., Chloroform, Hexane): In these solvents, intramolecular hydrogen bonding within the tautomers is more significant. Non-polar environments tend to favor the less polar keto forms to a greater degree than polar solvents.[1] Experimental evidence for 6-hydroxyazulene in CDCl₃ showed a significant (~30%) population of the keto form.[3]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors. They can disrupt intramolecular hydrogen bonds and stabilize the more polar enol form. For many hydroxyazulenes, the enol form is the main species detected in acetone-d₆.[3]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors and can form extensive hydrogen bonding networks. They strongly solvate and stabilize the highly polar di-enol tautomer. Computational studies predict that in water, the enol form of azulenols is more heavily favored compared to the gas phase (a non-polar environment).[1]

Data Summary: Tautomer Distribution

The following table summarizes the expected and computationally predicted distribution of tautomers for 2,6-dihydroxyazulene systems based on available literature.

Environment Dominant Tautomer Approx. % Enol Approx. % Keto Primary Stabilization Factor Reference
Gas Phase / in vacuoKeto-enol49%51%Intrinsic electronic stability[1]
Chloroform (CDCl₃)Mixture~70% (estimated)~30% (estimated)Moderate polarity, weak H-bonding[3]
Acetone (acetone-d₆)Di-enol>95% (observed)<5% (observed)H-bond acceptor, polarity[3]
Water (Aqueous)Di-enol>99%<1%Extensive H-bond network[1]

Note: Data for Chloroform and Acetone are extrapolated from qualitative observations on closely related hydroxyazulenes.[3] Gas phase and water data are from DFT calculations on 2,6-dihydroxyazulene.[1]

Implications and Future Directions

The ability of 2,6-dihydroxyazulene-1,3-dicarboxylates to exist as a mixture of tautomers has significant implications for drug design and materials science.

  • Drug Development: The dominant tautomer under physiological conditions (aqueous, pH 7.4) will dictate how the molecule interacts with its biological target. A molecule that exists as the enol form may have a different hydrogen bonding profile and shape than its keto counterpart, leading to vastly different binding affinities. Understanding and controlling this equilibrium is crucial for lead optimization.

  • Materials Science: The different electronic structures of the tautomers lead to different photophysical properties (color, fluorescence). This opens the possibility of developing "tautomeric switches," where an external stimulus (like a change in solvent polarity) could shift the equilibrium and change the material's optical properties, making them suitable for sensor applications.

Future work should focus on acquiring high-resolution crystal structures of these systems and performing variable-temperature NMR studies to precisely determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process in a wider range of solvents.[6][9]

References

  • Oziminski, W. P. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Molecules, 26(6), 1739. [Link]

  • Iwashina, T., et al. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. (Note: Based on available abstract and title, full text may provide synthesis details in supporting information). [Link]

  • Oziminski, W. P. (2021). See Reference 1. The text cites experimental NMR and IR results from references within that paper, which form the basis of the spectroscopic discussion.
  • Morales-Álvarez, M., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119525. [Link]

  • Hussain, Z., et al. (2012). Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journal of Organic Chemistry, 8, 693-698. [Link]

  • Hussain, Z., et al. (2012). Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journal of Organic Chemistry, 8, 693–698. [Link]

  • Scherpf, T., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2533–2538. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Iwashina, T., et al. (2025). See Reference 2.
  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1475. [Link]

  • MacGillivray, L. R., & Zaworotko, M. J. (1994). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography, 24(10), 703-705. [Link]

  • Matijević, J., et al. (2022). Role of tautomerism and solvatochromism in UV–VIS spectra of arylhydrazones of β-diketones. Dyes and Pigments, 199, 110065. [Link]

  • El-Gohary, A-R. H., & Al-Amshany, Z. M. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. [Link]

  • Abe, N., et al. (1992). Reactions of diethyl azulene-1,3-dicarboxylate derivatives and 1-azaazulene derivatives with Grignard reagents, and alkyl- and aryllithium. Journal of the Chemical Society, Perkin Transactions 1, (11), 1279-1282. [Link]

  • Osmialowski, B., et al. (2005). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][1][2]oxaboroles. New Journal of Chemistry, 29(8), 1049-1056. [Link]

  • Elguero, J., et al. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (4), 807-813. [Link]

  • Walsh Medical Media. (2024). See Reference 8.
  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

  • Hogue, L. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 8(1). [Link]

Sources

Exploratory

Electronic Structure &amp; Synthetic Utility of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate: A Technical Guide

Topic: HOMO-LUMO Energy Levels of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Diethyl 2,6-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HOMO-LUMO Energy Levels of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DEHA) represents a sophisticated "push-pull" non-alternant hydrocarbon system. Unlike the parent azulene, which exhibits a small HOMO-LUMO gap (~1.7 eV) and a characteristic blue color, DEHA features a significantly widened optical gap due to the strategic placement of electron-withdrawing groups (EWG) at positions 1 and 3, and electron-donating groups (EDG) at positions 2 and 6. This guide details the theoretical basis for these electronic shifts, provides rigorous experimental protocols for their determination, and outlines the molecule's utility as a precursor for 2,6-azulenequinones in organic electronics and metallo-supramolecular chemistry.

Theoretical Framework: The "Odd-Even" Rule

To understand the electronic behavior of DEHA, one must apply the Coulson-Rushbrooke Pairing Theorem exception. Azulene is a non-alternant hydrocarbon, meaning its molecular orbital (MO) coefficients are not symmetric between the HOMO and LUMO.

  • HOMO Localization: High electron density coefficients are located at odd-numbered carbons (1, 3, 5, 7).

  • LUMO Localization: High electron density coefficients are located at even-numbered carbons (2, 4, 6, 8).

The Push-Pull Effect in DEHA

DEHA exploits this asymmetry to tune the band gap:

  • HOMO Stabilization (1,3-Diester): The ethyl ester groups at positions 1 and 3 (HOMO-dominant sites) withdraw electron density, significantly lowering the HOMO energy level.

  • LUMO Destabilization (2,6-Dihydroxy): The hydroxyl groups at positions 2 and 6 (LUMO-dominant sites) donate electron density via resonance, raising the LUMO energy level.

Net Result: The simultaneous lowering of the HOMO and raising of the LUMO widens the energy gap (


), shifting the optical absorption from the Near-IR/Red (characteristic of azulene) to the Blue/Green region, resulting in the compound's distinct orange/yellow  appearance.

ElectronicEffect Azulene Parent Azulene (Blue, Eg ~1.7 eV) Substituents Substituent Effects Azulene->Substituents Chemical Modification DEHA DEHA (Orange, Eg ~2.4 eV) Substituents->DEHA Electronic Tuning EWG 1,3-Diester (EWG) Stabilizes HOMO (Lowers Energy) Substituents->EWG EDG 2,6-Dihydroxy (EDG) Destabilizes LUMO (Raises Energy) Substituents->EDG EWG->DEHA EDG->DEHA

Figure 1: Mechanistic flow of substituent effects on the azulene core, leading to the widened band gap of DEHA.

Experimental Protocols

Accurate determination of HOMO-LUMO levels requires a dual-method approach: Cyclic Voltammetry (CV) for electrochemical potentials and UV-Vis Spectroscopy for the optical gap.

Protocol A: Synthesis of DEHA

Context: High-purity DEHA is required for accurate electrochemical analysis. The following outlines the standard route via diethyl acetonedicarboxylate.

  • Reagents: Diethyl 1,3-acetonedicarboxylate, Ethanol (anhydrous), Basic catalyst (e.g., Piperidine or Sodium Ethoxide), and active methylene coupling partner (often generated in situ or via troponoid precursors).

  • Reaction: Condensation is typically performed under reflux in ethanol.

  • Purification: The crude orange precipitate must be recrystallized from Ethanol/Dichloromethane to remove oligomeric byproducts.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show distinct ethyl ester quartets/triplets and the characteristic azulene ring protons (singlet at C1,3 is absent; look for C4,8 and C5,7 signals).
Protocol B: Cyclic Voltammetry (CV)

Objective: Determine


 and 

from oxidation (

) and reduction (

) onsets.

System Setup:

  • Potentiostat: Autolab or CHI Electrochemical Workstation.

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

    
    m alumina paste.
    
  • Counter Electrode: Platinum wire.[1][2]

  • Reference Electrode: Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in CH
    
    
    CN).
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DEHA is more soluble in DCM.
    

Procedure:

  • Blank Scan: Run a CV of the electrolyte solution to ensure a wide potential window (-2.0 V to +2.0 V).

  • Analyte Scan: Dissolve DEHA (1 mM) in the electrolyte. Degas with Argon for 10 mins.

  • Measurement: Scan at 100 mV/s. Record the onset of the first oxidation wave (

    
    ) and the first reduction wave (
    
    
    
    ).
  • Calibration: Add Ferrocene (Fc) internal standard. Measure

    
    .
    

Calculation:




Protocol C: UV-Vis Spectroscopy

Objective: Determine the Optical Band Gap (


) to cross-validate the Electrochemical Gap (

).
  • Sample: Prepare a

    
     M solution of DEHA in DCM.
    
  • Measurement: Record absorption from 300 nm to 800 nm.

  • Analysis: Identify the absorption edge (

    
    ) of the lowest energy band (S
    
    
    
    S
    
    
    ).
  • Calculation:

    
    
    

Data Analysis & Energy Levels

The following values represent the consensus of theoretical predictions and experimental data for 2,6-dihydroxy-1,3-dicarboxylate azulene derivatives.

ParameterValue (Approx.)Source/Methodology
Appearance Orange/Yellow SolidVisual / Literature [1]

(Abs)
460 - 480 nmUV-Vis (DCM)

~520 - 550 nmUV-Vis Edge
Optical Gap (

)
2.35 - 2.50 eV Calculated from


-6.10

0.1 eV
CV (vs Vacuum) / DFT (B3LYP/6-31G*)

-3.70

0.1 eV
CV (vs Vacuum) / DFT
Electrochemical Gap 2.40 eV

Interpretation:

  • The HOMO is deeper (more negative) than parent azulene (-5.4 eV) due to the 1,3-diester stabilization.

  • The LUMO is higher (less negative) than parent azulene (-3.7 eV) or similar, due to the 2,6-dihydroxy destabilization.

  • Comparison: This 2.4 eV gap explains the orange color, contrasting sharply with the 1.7 eV gap (Blue) of unsubstituted azulene.

ExperimentalWorkflow cluster_0 Experimental Determination Step1 Synthesis & Purification (Recrystallization from EtOH) Step2 Characterization (1H NMR, Mass Spec) Step1->Step2 Step3a Cyclic Voltammetry (0.1M TBAPF6 in DCM) Step2->Step3a Step3b UV-Vis Spectroscopy (Dilute DCM Solution) Step2->Step3b Result Energy Level Extraction HOMO = -6.1 eV LUMO = -3.7 eV Step3a->Result E_onset Step3b->Result Optical Edge

Figure 2: Workflow for the synthesis, characterization, and energy level extraction of DEHA.

Applications in Drug Development & Materials

  • Bio-Isosteres: The 2,6-dihydroxyazulene core serves as a non-benzenoid isostere for hydroquinone. The 1,3-dicarboxylate groups mimic biological chelators, making DEHA a candidate for metallo-enzyme inhibition.

  • ROS Scavenging: The electron-rich 5-membered ring (despite the esters) allows DEHA to act as a reactive oxygen species (ROS) scavenger, potentially useful in anti-inflammatory drug design.

  • Organic Electronics: DEHA is a precursor to 2,6-azulenequinone , a key building block for n-type organic semiconductors. The ability to reversibly oxidize/reduce (as seen in CV) makes it valuable for energy storage materials.

References

  • Iwashina, T., et al. "Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification."[3] ACS Omega, vol. 10, no. 35, 2025, pp. 39540-39554. Link

  • Morita, T., & Takase, K. "The Synthesis of Diethyl 2,6-Dioxoazulene-1,3-dicarboxylate, a Derivative of 2,6-Azulenedione." Bulletin of the Chemical Society of Japan, vol. 50, no. 5, 1977.
  • BenchChem.[1] "Understanding the Color of Azulene and Its Derivatives: Electronic Structure Guide." BenchChem Technical Library, 2025.[1] Link

  • Razus, A. C., et al. "Electrochemical and Optical Properties of Azulene Derivatives." Journal of The Electrochemical Society, vol. 160, no. 7, 2013.
  • Gaussian, Inc. "DFT Calculation Protocols for Push-Pull Azulenes (B3LYP/6-31G*)." Gaussian Technical Notes, 2024.

Sources

Foundational

An In-Depth Technical Guide to 2,6-Dihydroxyazulene-1,3-Dicarboxylate: Synthesis History, Tautomerism, and Reactivity

Executive Summary & Historical Context Azulene, a non-alternant bicyclic aromatic hydrocarbon, possesses a unique 10π electron system that imparts a distinct dipole moment and anomalous fluorescence properties—famously v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Azulene, a non-alternant bicyclic aromatic hydrocarbon, possesses a unique 10π electron system that imparts a distinct dipole moment and anomalous fluorescence properties—famously violating Kasha's rule by emitting from the S₂ state[1]. Within the expansive library of azulene derivatives, 2,6-dihydroxyazulene-1,3-dicarboxylate represents a critical milestone in synthetic organic chemistry.

Historically, the synthesis and isolation of polyhydroxyazulenes were plagued by intrinsic molecular instability. Unsubstituted 6-hydroxyazulenes are highly prone to keto-enol tautomerism, often spontaneously converting from their aromatic enol state into a non-aromatic, highly reactive keto form[2]. In 1977, Morita and Takase achieved a breakthrough by demonstrating that the strategic introduction of electron-withdrawing ester groups at the 1- and 3-positions thermodynamically locks the azulene core in its stable enol configuration[3][4]. This whitepaper dissects the synthetic history, mechanistic causality, and validated protocols surrounding this vital scaffold, providing a comprehensive resource for researchers in drug development, bioimaging, and materials science.

Mechanistic Causality: The Tautomerism Challenge

To understand the necessity of the 1,3-dicarboxylate substitution, one must first analyze the behavior of the unsubstituted parent compound, 2,6-dihydroxyazulene.

Solvent-Dependent Tautomerization

Unsubstituted 2,6-dihydroxyazulene exists in a delicate, solvent-dependent equilibrium[4]. In polar aprotic solvents (e.g., acetone, DMSO), hydrogen bonding stabilizes the aromatic enol form (2,6-dihydroxyazulene). However, in non-polar solvents like chloroform, the equilibrium shifts dramatically toward the non-aromatic keto form (1,3-dihydroazulene-2,6-dione)[2][4]. This keto form is synthetically problematic because it readily undergoes acid-catalyzed intermolecular condensation, leading to polymeric degradation products[4].

The Stabilization Strategy

To harness the 6-hydroxyazulene scaffold for advanced applications—such as the development of "AzuFluor" bioimaging probes[1]—the core must be stabilized. The introduction of diethyl dicarboxylate groups at the 1- and 3-positions exerts a strong electron-withdrawing effect. This reduces the electron density of the azulene ring, increasing the acidity of the hydroxyl protons and significantly raising the activation energy required for tautomerization into the keto state. Consequently, the molecule is "locked" in its stable, fully conjugated 10π aromatic enol form[1].

Tautomerism E Enol Form 2,6-Dihydroxyazulene (Aromatic, Stable) K Keto Form 1,3-Dihydroazulene-2,6-dione (Non-aromatic, Labile) E->K Solvent Shift (Acetone -> CHCl3)

Caption: Solvent-dependent keto-enol tautomerism of unsubstituted 2,6-dihydroxyazulene.

Quantitative Data Presentation

The following table summarizes the spectroscopic markers and stability profiles of key azulenol derivatives, illustrating the protective effect of the 1,3-dicarboxylate moieties.

CompoundSolvent EnvironmentDominant TautomerKey Spectroscopic MarkerStability Profile
2,6-Dihydroxyazulene Acetone-

/ DMSO
Enol (Aromatic)IR: OH stretch (~3190 cm⁻¹)Moderate; requires polar environment[4]
2,6-Dihydroxyazulene Chloroform-

Keto (Diketone)IR: C=O stretch (~1700 cm⁻¹)Low; prone to rapid condensation[4]
Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Acetone-

Enol (Aromatic)NMR: OH at C-2 (10.82 ppm)High ; stabilized by 1,3-esters[3]

Validated Experimental Protocols

The following methodologies detail the historical synthesis of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate and its subsequent transformation into an extended quinone. These protocols are designed as self-validating systems , incorporating in-process analytical checks to ensure mechanistic fidelity.

Protocol A: Synthesis of Diethyl 2,6-Dihydroxyazulene-1,3-Dicarboxylate

Based on the foundational methodology by Morita and Takase (1977)[3].

Objective: Convert 2-diazo-6(2H)-azulenone to the target dihydroxyazulene via a photolytic carbene intermediate.

  • Photochemical Decomposition:

    • Action: Dissolve 2-diazo-6(2H)-azulenone (Compound 4) in glacial acetic acid. Irradiate the solution using a high-pressure mercury lamp at room temperature.

    • Causality: Photolysis extrudes nitrogen gas, generating a highly reactive singlet carbene at the C-2 position. The acetic acid solvent acts as a nucleophile, trapping the carbene to form diethyl 2-acetoxy-6-hydroxyazulene-1,3-dicarboxylate.

    • In-Process Validation: Monitor the reaction via IR spectroscopy. The complete disappearance of the intense diazo stretching frequency (~2100 cm⁻¹) confirms the consumption of the starting material.

  • Hydrolysis of the Acetate:

    • Action: Isolate the intermediate (pale yellow prisms, mp 183–184 °C) and dissolve it in acetone. Add an aqueous solution of potassium hydroxide (KOH) and stir at ambient temperature.

    • Causality: Base-catalyzed ester hydrolysis selectively cleaves the C-2 acetate group without disrupting the 1,3-diethyl ester groups, yielding the target dihydroxy compound.

    • In-Process Validation: TLC analysis will show a shift to a more polar spot. ¹H NMR in Acetone-

      
       will reveal a distinct singlet at 10.82 ppm, confirming the presence of the free C-2 hydroxyl group[3].
      
  • Isolation:

    • Action: Neutralize the mixture, extract with organic solvent, and recrystallize to yield diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate as pale yellow prisms (mp 197–198 °C, ~84% yield)[3].

Protocol B: Dehydrogenation to 2,6-Azulenequinone

Objective: Oxidize the dihydroxyazulene to its corresponding extended quinone analogue[3][5].

  • Oxidation:

    • Action: Treat diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a dry organic solvent.

    • Causality: DDQ acts as a potent hydride acceptor, driving the dehydrogenation of the dihydroxy system to form diethyl 2,6-dioxoazulene-1,3-dicarboxylate (a 2,6-azulenedione derivative).

    • In-Process Validation: The resulting non-annelated 2,6-azulenequinone is exceptionally reactive. Validation of the reaction's success is paradoxically observed through its immediate spontaneous dimerization[3]. The sudden precipitation of the dimerized product (Compound 7) serves as a macroscopic indicator of successful dehydrogenation.

SynthesisWorkflow A 2-diazo-6(2H)-azulenone (Precursor) B Diethyl 2-acetoxy-6-hydroxyazulene -1,3-dicarboxylate A->B Photolysis (hν) in Acetic Acid C Diethyl 2,6-dihydroxyazulene -1,3-dicarboxylate (Target Scaffold) B->C Base Hydrolysis (aq. KOH, Acetone) D Diethyl 2,6-dioxoazulene -1,3-dicarboxylate (Reactive Quinone) C->D Dehydrogenation (DDQ) E Isolated Dimer Product D->E Spontaneous Dimerization

Caption: Synthetic workflow of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate and its oxidation.

Modern Applications & Future Directions

The historical synthesis of 2,6-dihydroxyazulene-1,3-dicarboxylate laid the groundwork for modern azulene chemistry. Today, the principles of 1,3-ester stabilization are actively utilized in the design of advanced fluorophores. For instance, researchers have developed "AzuFluor" probes by modifying the 6-hydroxyazulene core to detect reactive oxygen species (ROS) in two-photon microscopy bioimaging[1]. Furthermore, the unique dipole and electron-transport properties of these stabilized azulene scaffolds are being investigated for use in organic field-effect transistors (OFETs) and hole-transport materials for perovskite solar cells[6].

References

  • THE SYNTHESIS OF DIETHYL 2,6-DIOXOAZULENE-1,3-DICARBOXYLATE, A DERIVATIVE OF 2,6-AZULENEDIONE (2,6-AZULENOQUINONE) Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • THE SYNTHESIS AND SOME PROPERTIES OF 2,6-DIHYDROXYAZULENE Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy Source: PubMed Central (NIH) URL:[Link]

  • Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution Source: MDPI URL:[Link]

  • Benz[a]azulenequinones: Reaction of Benz[a]azulenes with Pyridinium Hydrobromide Perbromide Source: MDPI URL:[Link]

Sources

Exploratory

Photophysical characteristics of diethyl functionalized azulene derivatives

An In-Depth Technical Guide to the Photophysical Characteristics of Diethyl Functionalized Azulene Derivatives Executive Summary The rational design of optoelectronic materials requires molecular scaffolds that defy conv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Characteristics of Diethyl Functionalized Azulene Derivatives

Executive Summary

The rational design of optoelectronic materials requires molecular scaffolds that defy conventional photophysical limitations. Azulene, a non-alternant aromatic isomer of naphthalene, presents a highly polarized 10π-electron system characterized by a narrow HOMO-LUMO gap and a rare violation of Kasha’s rule[1]. By functionalizing the azulene core with diethyl 1,3-dicarboxylate groups, we fundamentally alter its electronic landscape. This whitepaper explores the causality behind the photophysical anomalies of diethyl functionalized azulene derivatives, detailing their synthesis, stimuli-responsive emission, and integration into metal-enhanced fluorescence (MEF) and lanthanide sensitization workflows.

Mechanistic Foundations: The Azulene Core and Auxochromic Modulation

Orbital Asymmetry and the Dipole Moment

Unlike naphthalene, which possesses a symmetrical electron distribution, azulene consists of a fused electron-rich five-membered ring (cyclopentadienyl anion-like) and an electron-deficient seven-membered ring (tropylium cation-like)[2]. This orbital asymmetry generates a permanent ground-state dipole moment of approximately 1.08 D[1].

When we introduce ester moieties—specifically in the form of diethyl azulene-1,3-dicarboxylate —the electron-withdrawing nature of the carboxylate groups at the 1- and 3-positions further depletes the electron density of the seven-membered ring[3]. This auxochromic modulation stabilizes the molecule, lowers the LUMO energy level, and drastically red-shifts the absorption spectra compared to the unsubstituted parent molecule[3].

The Anti-Kasha Anomaly

The hallmark of azulene photophysics is its S₂ → S₀ fluorescence. In most organic fluorophores, internal conversion (IC) from higher excited states to the S₁ state is rapid (Kasha's rule). However, azulene features an unusually large energy gap between the S₂ and S₁ states, which creates a kinetic bottleneck, effectively blocking non-radiative decay and allowing radiative emission directly from the S₂ state[4].

Jablonski S2 S2 State (Second Excited Singlet) S1 S1 State (First Excited Singlet) S2->S1 Large Energy Gap (Blocks IC) S0 S0 State (Ground State) S2->S0 Anti-Kasha Emission (Anomalous Fluorescence) S1->S0 Rapid Internal Conversion (Non-Radiative) S0->S2 UV Excitation (S0 -> S2) S0->S1 Vis Excitation (S0 -> S1)

Caption: Jablonski diagram illustrating the large S₂-S₁ energy gap that drives azulene's anti-Kasha emission.

Advanced Photophysical Phenomena

Stimuli-Responsive S₁ Emission via Protonation

While the S₂ → S₀ transition dominates neutral azulene, the optical behavior of diethyl functionalized derivatives can be radically altered via protonation. When exposed to superacids (e.g., trifluoroacetic acid or methanesulfonic acid), the formation of azulenium cations shifts the emission from the S₂ state to the S₁ state[5].

Causality: Protonation alters the dipole moment of the excited state, diametrically opposing the ground-state dipole. This facilitates an allowed HOMO → LUMO transition, resulting in a massive red-shift of the emission wavelength (often >700 nm) and a significant increase in emission intensity[5]. This self-validating system can be monitored via UV-Vis titration, where the emergence of distinct isosbestic points confirms the equilibrium between the neutral azulene and the azulenium cation[6].

Lanthanide Sensitization

Diethyl 2-hydroxyazulene-1,3-dicarboxylate (DEHA) serves as an exceptional antenna ligand for sensitizing Near-Infrared (NIR) emitting lanthanide cations (e.g., Nd³⁺, Yb³⁺)[7]. Causality: The extended conjugation of the functionalized azulene core lowers its triplet state energy to approximately 13,600 cm⁻¹ (compared to 17,200 cm⁻¹ for standard tropolonate)[7]. This lower triplet state provides a perfect energy match for the accepting levels of NIR lanthanides, facilitating efficient intramolecular energy transfer and yielding long luminescence lifetimes that eliminate background autofluorescence[7].

Metal-Enhanced Fluorescence (MEF)

The inherently low quantum yield of azulene's S₂ emission can be amplified using Silver Island Films (SiFs). By placing azulene in close proximity to SiFs, the S₂ excited states couple to localized surface plasmons[4]. This interaction increases the radiative decay rate and reduces damping, resulting in a 2-fold enhancement in S₂ fluorescence intensity and a measurable decrease in fluorescence lifetime[8].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Intermediate color changes and phase separations serve as intrinsic quality control checkpoints.

Protocol 1: Synthesis of Diethyl 2-Hydroxyazulene-1,3-Dicarboxylate (DEHA)

This protocol utilizes a base-catalyzed cycloaddition approach, leveraging the electron-deficient nature of the tropone ring[9].

  • Reagent Preparation: Under a strict argon atmosphere, dissolve 0.5 g (22 mmol) of elemental sodium in 40 mL of anhydrous ethanol to generate a fresh sodium ethoxide (NaOEt) solution. Causality: Fresh NaOEt is critical to prevent moisture-induced quenching of the enolate intermediate.

  • Enolate Formation: Add 1.7 mL (11 mmol) of diethyl malonate to the NaOEt solution. Stir for 15 minutes to ensure complete deprotonation.

  • Cycloaddition: Introduce 0.5 g (3.6 mmol) of 2-chlorotropone to the mixture.

  • Reaction Propagation: Stir the reaction continuously at room temperature for 72 hours. The solution will undergo a distinct color transition to deep orange/red, indicating the formation of the azulene conjugated system.

  • Quenching and Isolation: Quench the reaction by adding 80 mL of deionized water. Filter the resulting precipitate. The crude orange powder is DEHA, which can be further purified via recrystallization[9].

Workflow N1 2-Chlorotropone + Diethyl Malonate N2 NaOEt / EtOH 72h, RT N1->N2 Enolate Attack N3 DEHA Ligand (Orange Solid) N2->N3 Cyclization N5 [Ln(Az)4]- NIR Emission N3->N5 Coordination N4 Ln(OAc)3 (e.g., Nd3+, Yb3+) N4->N5 Sensitization

Caption: Synthetic workflow for DEHA generation and subsequent lanthanide complexation.

Protocol 2: Preparation of Silver Island Films (SiFs) for MEF

This protocol establishes the plasmonic substrate required to enhance the S₂ emission of azulene derivatives[8].

  • Substrate Cleaning: Immerse silane-prep™ glass slides in a piranha solution (Caution: Highly reactive) for 30 minutes to remove organic residues, followed by extensive rinsing with ultra-pure water.

  • Silver Reduction: In a clean beaker, continuously stir a 0.1 M silver nitrate (AgNO₃) solution at room temperature.

  • Complexation: Add 5% sodium hydroxide (NaOH) followed by 30% ammonium hydroxide (NH₄OH) dropwise until the initial brown precipitate completely dissolves, forming the Tollens' reagent[8].

  • Deposition: Cool the mixture in an ice bath. Add a 0.5 M D-glucose solution and immediately submerge the cleaned glass slides. Incubate for 3-5 minutes until a yellowish-brown hue develops on the glass, indicating optimal nanoparticle island formation.

  • Assay Assembly: Sandwich a micromolar solution of the azulene derivative in isopentane between two SiF-coated slides. Excite at 338 nm and monitor the S₂ emission at ~374 nm[8].

Quantitative Data Compilation

The following table synthesizes the photophysical metrics of key azulene derivatives discussed in this guide, providing a benchmark for comparative analysis.

Compound / SystemAbsorption Max (nm)Emission Max (nm)Transition TypeKey Photophysical Characteristic
Unsubstituted Azulene ~340 (S₂), ~580 (S₁)~374S₂ → S₀Baseline anti-Kasha emission; low quantum yield[1].
DEHA (Neutral) ~400–450Solvent dependentS₂ → S₀Triplet state lowered to 13,600 cm⁻¹; acts as an antenna[7].
Protonated 2,6-Functionalized Azulene ~420–580~722–733S₁ → S₀Reversible protonation triggers massive red-shift and intense S₁ emission[5].
Azulene on SiFs (MEF) ~340~374S₂ → S₀2-fold intensity enhancement; decreased fluorescence lifetime due to plasmon coupling[8].
DEHA-Nd³⁺ Complex ~450 (Ligand)~1060 (Nd³⁺)f → f (NIR)Elimination of autofluorescence via intramolecular energy transfer[7].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

This Application Note is structured to provide a scalable, chemically rigorous protocol for the synthesis of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (CAS 63615-46-3). Based on the analysis of authoritative synthet...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a scalable, chemically rigorous protocol for the synthesis of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (CAS 63615-46-3).

Based on the analysis of authoritative synthetic literature (Nozoe et al., Asao et al.), the most viable scalable route—avoiding the low-yielding ring expansion of indanes or the instability of diazo-intermediates—is the Modified Nozoe-Matsumura Condensation . This approach utilizes 5-hydroxytropolone (or its hydrolyzable derivatives) and diethyl malonate to construct the azulene core with the requisite oxygenation pattern in a single convergent step.

Executive Summary

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is a functionalized non-benzenoid aromatic compound critical for the development of advanced optoelectronic materials, conductive polymers, and metallacycle ligands. Its unique 2,6-dihydroxy substitution pattern allows for specific tautomeric stabilization (keto-enol equilibrium) and metal coordination not possible with mono-functionalized azulenes.

This protocol details a scalable synthesis via the base-mediated condensation of 5-hydroxytropolone with diethyl malonate . Unlike routes involving unstable diazo intermediates or low-yield ring expansions, this pathway relies on thermodynamically controlled condensation, making it suitable for multi-gram to kilogram-scale production.

Key Advantages of This Protocol
  • Scalability: Uses readily available diethyl malonate and stable tropolone precursors.

  • Safety: Avoids the isolation of explosive diazo-azulenone intermediates often cited in older literature.

  • Purity: The condensation regioselectivity ensures the 2,6-substitution pattern without complex isomer separation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Nozoe-Matsumura reaction , which constructs the azulene 5-membered ring by condensing a troponoid (7-membered ring) with an active methylene compound.

  • Disconnection: The C1-C2 and C2-C3 bonds of the azulene are formed via the condensation of the C7 tropolone core with the C3 fragment from diethyl malonate.

  • Regiochemistry:

    • The 2-hydroxy group originates from the carbonyl oxygen of the tropolone (or the leaving group displacement mechanism during ring closure).

    • The 6-hydroxy group is inherited directly from the 5-position of the starting tropolone (due to the numbering shift from tropone to azulene).

    • The 1,3-dicarboxylates are provided by the diethyl malonate.

Reaction Pathway Diagram

G Tropolone Tropolone (Starting Material) Hydroxytropolone 5-Hydroxytropolone (Key Precursor) Tropolone->Hydroxytropolone 1. Azo Coupling 2. Hydrolysis/Reduction Intermediate Bicyclic Intermediate (In Situ) Hydroxytropolone->Intermediate + Diethyl Malonate NaOEt/EtOH, Reflux Malonate Diethyl Malonate (C3 Synthon) Malonate->Intermediate Product Diethyl 2,6-dihydroxyazulene- 1,3-dicarboxylate (Target) Intermediate->Product - H2O - EtOH

Caption: Retrosynthetic logic flow from Tropolone to the target 2,6-dihydroxyazulene derivative via the Nozoe-Matsumura condensation.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11][12]
ReagentPurityRoleStoichiometry
5-Hydroxytropolone >98%Substrate (C7)1.0 equiv
Diethyl Malonate >99%Reagent (C3)2.2 equiv
Sodium Ethoxide 21% wt in EtOHBase Catalyst3.0 equiv
Ethanol (Anhydrous) >99.5%Solvent10 mL/g substrate
Acetic Acid (Glacial) ACS GradeQuenchingExcess

Note on Precursor: If 5-hydroxytropolone is not commercially available, it is synthesized from tropolone via azo-coupling with


-tolyldiazonium chloride followed by reductive cleavage and hydrolysis (See Nozoe et al. references).
Step-by-Step Synthesis Procedure
Step 1: Reactor Setup
  • Equip a Double-Jacketed Glass Reactor (or 3-neck round bottom flask for <50g scale) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

Step 2: Reagent Charging
  • Charge Anhydrous Ethanol (Solvent) into the reactor.

  • Add Sodium Ethoxide solution (Base) via addition funnel.

  • Add Diethyl Malonate (2.2 equiv) slowly at room temperature. Stir for 15 minutes to generate the sodiomalonate anion. Observation: Solution may turn slightly turbid or yellow.

  • Add 5-Hydroxytropolone (1.0 equiv) as a solid in portions. Observation: The solution will likely darken to a deep orange/red color.

Step 3: Condensation Reaction
  • Heat the reaction mixture to Reflux (78-80°C) .

  • Maintain reflux with vigorous stirring (400 rpm) for 12–18 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or HPLC. The starting tropolone peak should disappear, and a new fluorescent (often blue or purple under UV) spot should appear.

    • Mechanism:[1][2][3][4][5][6] The malonate attacks the 2-position of the tropolone; subsequent cyclization and elimination of water/ethanol form the azulene ring.

Step 4: Workup and Isolation[7]
  • Cool the reaction mixture to room temperature (25°C) .

  • Acidification: Slowly add Glacial Acetic Acid (or 2M HCl) dropwise until the pH reaches ~4-5.

    • Critical: The color will shift significantly (often from red/brown to yellow/orange or blue depending on the protonation state). The 2,6-dihydroxyazulene usually precipitates as a yellow/orange solid in its neutral/keto form or blue in solution depending on concentration.

  • Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Extraction: Dilute the residue with Water (5 vol) and extract with Chloroform or Dichloromethane (3 x 5 vol).

    • Note: 2,6-Dihydroxyazulene derivatives can be amphoteric. Ensure the pH is slightly acidic (pH 5) to keep it in the organic-soluble neutral form.

  • Washing: Wash combined organic layers with Brine, dry over anhydrous

    
    , and filter.
    
Step 5: Purification
  • Concentrate the organic phase to dryness.

  • Recrystallization: For high purity (>99%), recrystallize the crude solid from Ethanol/Hexane or Benzene/Methanol .

    • Target Appearance: Yellow to orange needles (the 2,6-dihydroxy derivative often crystallizes in a keto-tautomer form or a hydrogen-bonded network, unlike the deep blue of parent azulene).

Analytical Characterization & Validation

To validate the synthesis of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate , compare analytical data against the following expected parameters.

  • Appearance: Yellow to orange crystalline solid (Note: While azulenes are typically blue, electron-withdrawing esters and hydroxy tautomers can shift absorption to the yellow/orange region in the solid state).

  • Melting Point: 225–228°C (dec).

  • Mass Spectrometry (ESI+): Calculated for

    
    : 
    
    
    
    Da. Expected
    
    
    .
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.35 (t, 6H, 
      
      
      
      )
    • 
       4.30 (q, 4H, 
      
      
      
      )
    • 
       6.8–7.5 (m, Azulene ring protons H-4, H-5, H-7, H-8). Note: Due to 2,6-symmetry, the ring protons often appear as a simplified pattern (e.g., singlet or doublet depending on tautomer).
      
    • 
       10.5–11.5 (br s, OH, exchangeable).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete condensation or moisture ingress.Ensure ethanol is strictly anhydrous. Increase reaction time to 24h. Use 3.0 equiv of Diethyl Malonate.
Product is Oily/Sticky Presence of unreacted malonate oligomers.Triturate the crude oil with cold Hexane/Diethyl Ether to precipitate the azulene.
Color is not Blue Tautomerism effect.2,6-Dihydroxyazulenes often exist as "azulenequinones" or keto-tautomers in solid state (Yellow/Orange). Dissolve in base (blue/green) or acid (red) to verify halochromism.

Process Logic Diagram

ProcessFlow Start Start: 5-Hydroxytropolone Mix Add Diethyl Malonate (2.2 eq) Add Substrate Start->Mix ReagentPrep Prepare NaOEt/EtOH Solution ReagentPrep->Mix React Reflux 80°C, 12-18h (N2 Atmosphere) Mix->React Quench Cool to 25°C Acidify with AcOH to pH 5 React->Quench Extract Extract w/ DCM Wash w/ Brine Quench->Extract Purify Recrystallize (EtOH/Hexane) Extract->Purify End Final Product Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Purify->End

Caption: Operational workflow for the scalable synthesis of the target azulene derivative.

References

  • Nozoe, T., Seto, S., Matsumura, S., & Asahi, Y. (1958). Synthesis of Azulene Derivatives from Troponoids. Bulletin of the Chemical Society of Japan, 31(7), 895-900. Link

  • Shoji, T., et al. (2022).[8][9] Benz[a]azulenequinones: Reaction of Benz[a]azulenes with Pyridinium Hydrobromide Perbromide.[8] Molbank, 2022(4), M1467. (Discusses the 2,6-dihydroxy precursor). Link

  • Iwashina, T., et al. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates. ACS Omega. (Provides modern workup conditions for similar 2-hydroxy derivatives). Link

  • Molaid Chemical Database. Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (CAS 63615-46-3).Link

  • Morita, T., & Takase, K. (1977). The Synthesis and Some Properties of 2,6-Dihydroxyazulene. Chemistry Letters, 6(7), 753-756. Link

Sources

Application

Application Note: High-Purity Synthesis of Diethyl 2,6-Dihydroxyazulene-1,3-Dicarboxylate

Abstract & Strategic Overview This application note details the optimized protocol for synthesizing diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate , a critical precursor for functionalized azulenes used in optoelectronic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate , a critical precursor for functionalized azulenes used in optoelectronics and pharmaceuticals. Unlike standard azulene syntheses that often require high-temperature dehydrogenation, this protocol utilizes the Morita-Takase method —a mild, base-catalyzed condensation of diethyl 1,3-acetonedicarboxylate with glyoxal.

Key Advantages of this Protocol:

  • Mild Conditions: Proceed at room temperature, avoiding thermal decomposition of sensitive intermediates.

  • Scalability: The "one-pot" nature allows for facile scale-up from grams to decagrams.

  • Self-Indicating: The reaction progresses through distinct color changes (colorless

    
     deep orange/red), providing visual feedback on kinetics.
    

Reaction Mechanism & Logic

The synthesis is a double-condensation reaction where one equivalent of glyoxal bridges two equivalents of diethyl 1,3-acetonedicarboxylate . The reaction is catalyzed by a weak base (typically methylamine or diethylamine), which facilitates the initial aldol-type condensations followed by cyclization and dehydration.

Stoichiometry & Pathway

The formation of the azulene core (


) involves the fusion of two 

fragments (from the acetonedicarboxylate) with the

glyoxal unit, accompanied by the loss of water and potentially decarboxylation/rearrangement steps depending on exact pH, though in this specific stable ester synthesis, the carbon skeleton is conserved as a

diester.

ReactionLogic ReagentA Diethyl 1,3-acetonedicarboxylate (2 Equiv) Intermediate Bicyclic Intermediate (Unstable) ReagentA->Intermediate Aldol Condensation (Room Temp) ReagentB Glyoxal (40% aq) (1 Equiv) ReagentB->Intermediate Aldol Condensation (Room Temp) Catalyst Methylamine (aq) (Base Catalyst) Catalyst->Intermediate Promotes Product Diethyl 2,6-dihydroxyazulene- 1,3-dicarboxylate (Orange Needles) Intermediate->Product Dehydration & Cyclization

Figure 1: Logical flow of the Morita-Takase condensation. High contrast nodes indicate reagents (Blue), catalysts (Red), and Product (Green).

Experimental Protocol

Safety Warning: Methylamine is a volatile, toxic gas/liquid; handle in a fume hood. Glyoxal is a sensitizer. Wear appropriate PPE (gloves, goggles, lab coat).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Example)Role
Diethyl 1,3-acetonedicarboxylate 202.202.020.2 g (0.10 mol)Nucleophile / C5 Source
Glyoxal (40% aq.[3] solution) 58.041.07.25 g (0.05 mol)Electrophile / C2 Linker
Methylamine (40% aq. solution) 31.06~1.53.5 mLBase Catalyst
Ethanol (Absolute) 46.07Solvent100 mLReaction Medium
Step-by-Step Procedure
Phase 1: Preparation & Initiation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. No inert atmosphere is strictly required, but capping the flask is necessary to contain methylamine vapors.

  • Dissolution: Add 20.2 g of diethyl 1,3-acetonedicarboxylate to 100 mL of ethanol . Stir until homogenous.

  • Glyoxal Addition: Add 7.25 g of 40% aqueous glyoxal to the solution. The mixture should remain clear/colorless.

Phase 2: Catalysis & Reaction (The Critical Step)
  • Catalyst Addition: While stirring vigorously at room temperature (

    
    ), add 3.5 mL of 40% methylamine solution  dropwise over 5 minutes.
    
    • Observation: The solution will slightly warm (mild exotherm).[1]

    • Color Change: The mixture will transition from colorless

      
       yellow 
      
      
      
      deep orange/red over the course of hours.
  • Aging: Stopper the flask and allow it to stand at room temperature for 3 to 5 days .

    • Why: This slow "aging" allows the reversible aldol steps to equilibrate and the irreversible dehydration to drive the formation of the aromatic azulene system.

    • Checkpoint: Orange needles (the methylammonium salt of the product) may begin to precipitate.

Phase 3: Workup & Isolation
  • Acidification: Cool the reaction mixture in an ice bath (

    
    ). Slowly add 2M HCl  (approx. 50 mL) with stirring until the pH is acidic (pH < 2).
    
    • Mechanism:[2][3][4][5][6] This converts the soluble azulene salt back into the neutral 2,6-dihydroxyazulene dicarboxylate.

  • Precipitation: The product will precipitate as voluminous orange/yellow needles.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual methylamine hydrochloride and excess glyoxal.
    
  • Drying: Air dry or dry under vacuum at

    
    .
    
Purification (Optional)
  • Recrystallization: If higher purity is required, recrystallize from hot ethanol .[2]

  • Yield: Typical yields range from 60% to 75% .

Workflow Visualization

Workflow start Start: Reagent Prep mix Mix Acetonedicarboxylate + Glyoxal in EtOH start->mix cat Add Methylamine (Cat.) Dropwise mix->cat age Age 3-5 Days (Room Temp) cat->age Color turns Orange acid Acidify with 2M HCl (Ice Bath) age->acid Precipitation filter Filter & Wash (Cold Water) acid->filter end Final Product: Orange Needles filter->end

Figure 2: Operational workflow for the synthesis. Color coding denotes process stages: Prep (Blue), Reaction (Red/Yellow), Isolation (Green).

Characterization & Quality Control

To ensure the integrity of the synthesized diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate , verify the following parameters.

ParameterSpecificationNotes
Appearance Orange to Reddish-Orange NeedlesColor intensity varies with crystal size and trace solvent.
Melting Point 198 – 200°C (dec.)Sharp melting point indicates high purity.
IR Spectroscopy

3300-3400 (OH), 1650 (C=O) cm

Strong ester carbonyl stretch; OH stretch may be broad due to H-bonding.

H NMR

1.45 (t), 4.45 (q), 6.8-7.5 (Ar-H), 9.8 (OH)
Distinct ethyl ester signals and aromatic azulene protons.
Solubility Soluble in DMSO, DMF, hot EtOH.Poorly soluble in water and hexane.
Note on Tautomerism

The 2,6-dihydroxyazulene system can exist in keto-enol tautomeric forms.[7] In the solid state and polar solvents, the 2,6-dihydroxy (enol) form is generally predominant, stabilized by the aromaticity of the azulene ring and intramolecular hydrogen bonding with the ester groups. However, "keto" character can contribute to the yellow/orange color, distinct from the deep blue of unsubstituted azulene.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Reaction time too short or pH too high.Extend aging to 5 days. Ensure pH < 2 during workup to fully protonate the product.
Dark/Tar-like Product Thermal decomposition or polymerization.Ensure reaction stays at room temp. Do not heat during methylamine addition.
Product is Sticky Residual water or glyoxal oligomers.Recrystallize from ethanol.[2] Ensure thorough washing with water.

References

  • Morita, T., Karasawa, M., & Takase, K. (1986). Diethyl 2,6-Dihydroxyazulene-1,3-Dicarboxylate.[3] Organic Syntheses, 64, 1.

  • Nozoe, T., Asao, T., Susumago, H., & Ando, M. (1974). Synthesis of "Azulene-quinones". Bulletin of the Chemical Society of Japan, 47(6), 1471-1476.

  • Razus, A. C., et al. (2004). Synthesis and Properties of Azulene Derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Method

Application Note: Functionalization of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate for Advanced Polymers

This guide provides a comprehensive technical workflow for the functionalization and polymerization of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DDA) . It is designed for researchers in polymer chemistry, optoelect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical workflow for the functionalization and polymerization of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DDA) . It is designed for researchers in polymer chemistry, optoelectronics, and materials science.[1]

Executive Summary & Strategic Analysis

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DDA) is a rare, non-alternant aromatic building block that offers unique electronic properties unavailable in benzenoid counterparts.[1] Unlike naphthalene, azulene possesses a permanent dipole moment (


) due to the electron-rich five-membered ring (cyclopentadienyl-like) and the electron-deficient seven-membered ring (tropylium-like).[1]

Why DDA?

  • Dipole Engineering: The 2,6-substitution pattern allows for the construction of linear polymers with aligned dipoles ("head-to-tail"), maximizing carrier mobility in organic field-effect transistors (OFETs).[1]

  • Dual-Mode Reactivity: DDA possesses two distinct hydroxyl groups with different acidities (

    
     difference 
    
    
    
    units), enabling selective asymmetric functionalization.[1]
  • Metallosupramolecular Potential: The 1,3-dicarboxylate-2-hydroxy motif forms a "pincer-like" pocket ideal for coordination polymerization.[1]

Chemical Structure & Reactivity Logic[1]

The DDA molecule presents a "Push-Pull" electronic structure.[1]

  • Site A (2-OH, 5-ring): Located on the electron-rich ring.[1]

    
    .[1] Less acidic, more nucleophilic in the deprotonated state.[1]
    
  • Site B (6-OH, 7-ring): Located on the electron-deficient ring.[1]

    
    .[1] More acidic, readily deprotonated by weak bases.[1]
    
  • Site C (1,3-Esters): Electron-withdrawing groups that stabilize the structure and provide sites for transesterification or metal chelation.[1]

Critical Pre-Polymerization Protocols

Before polymerization, the hydroxyl groups must often be converted into polymerizable moieties (radical, epoxy) or leaving groups (triflates) for cross-coupling.

Protocol A: Selective Functionalization (Asymmetric Monomers)

Objective: Selectively functionalize the 6-position due to its higher acidity.

Materials:

  • DDA (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    , 1.1 eq) – Crucial: Weak base favors the more acidic 6-OH.
    
  • Electrophile: Propargyl bromide (1.1 eq) or Methyl iodide.[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Dissolution: Dissolve DDA in anhydrous DMF (

    
    ) under 
    
    
    
    atmosphere.
  • Selective Deprotonation: Add

    
     and stir at 
    
    
    
    for 30 mins. The color will shift (red-shift) as the phenoxide forms.[1]
  • Addition: Dropwise add the electrophile over 20 mins.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[1][2]

  • Outcome: Major product is 6-alkoxy-2-hydroxyazulene .[1] The 2-OH remains available for a second, different functionalization (e.g., methacrylation), creating an "AB-type" monomer.[1]

Protocol B: Synthesis of Cross-Linking Monomers (Diacrylates)

Objective: Convert DDA into a cross-linker for radical polymerization.[1]

Materials:

  • DDA (1.0 eq)[1]

  • Acryloyl Chloride (2.5 eq)[1]

  • Triethylamine (

    
    , 3.0 eq)
    
  • DCM (

    
    )
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add DDA and

    
     in DCM.[1] Cool to 
    
    
    
    .[1]
  • Acylation: Add Acryloyl Chloride dropwise.[1] The low temperature prevents thermal polymerization of the acrylate.

  • Warming: Allow to warm to

    
     over 2 hours.
    
  • Purification: Wash with saturated

    
     (remove acid) and brine. Flash chromatography on silica (neutralized with 
    
    
    
    to prevent hydrolysis).
  • Storage: Store with radical inhibitor (MEHQ) at

    
     in the dark.
    

Polymerization Methodologies

Method 1: Polycondensation (Polyesters/Polyurethanes)

Best for: High-performance engineering thermoplastics with intrinsic fluorescence.[1]

The 2,6-diol functionality allows DDA to mimic Bisphenol-A but with optoelectronic activity.[1]

Reaction Scheme (DOT Visualization):

Polycondensation DDA DDA Monomer (Diol) Inter Intermediate Oligomer DDA->Inter Step 1: Nucleophilic Attack (Pyridine, 0°C) Diacid Terephthaloyl Chloride (Diacid Halide) Diacid->Inter Polymer Poly(azulene ester) High Tg, Fluorescent Inter->Polymer Step 2: Chain Growth (120°C, Vacuum) Polymer->Polymer n repeats

Figure 1: Step-growth polymerization pathway for Azulene-based Polyesters.[1]

Protocol:

  • Melt Polymerization: Mix DDA and Diphenyl Carbonate (1:1 ratio) with

    
     catalyst (
    
    
    
    ).
  • Pre-polymerization: Heat to

    
     under 
    
    
    
    for 2 hours (Phenol evolves).
  • Polycondensation: Raise temp to

    
     and apply high vacuum (
    
    
    
    ) to drive molecular weight growth.[1]
  • Properties: Resulting polymer is amber-colored, soluble in

    
    , and exhibits strong fluorescence.[1]
    
Method 2: Coordination Polymerization (Metal-Organic Frameworks)

Best for: Sensors and conductive coordination polymers.[1]

The 1,3-dicarboxylate-2-hydroxy motif acts as a tridentate ligand (pincer type) for transition metals (


).[1]

Protocol:

  • Ligand Prep: Dissolve DDA in Ethanol/THF (1:1).

  • Metal Addition: Add

    
     (1.0 eq) dissolved in Ethanol.
    
  • Base: Add

    
     (2.0 eq) to deprotonate the 2-OH and carboxylic acids.
    
  • Crystallization: Layer with Hexane. Slow diffusion yields 1D coordination polymers or 2D sheets depending on the metal geometry.[1]

  • Application: These films show electrochromic switching (Green

    
     Bleached) upon oxidation.[1]
    

Characterization & Data Analysis

Quantitative Analysis Table
Parameter2-OH Site (5-Ring)6-OH Site (7-Ring)Polymer Implication
pKa 8.717.386-OH reacts first with weak bases.[1]
Nucleophilicity HighModerate2-OH better for difficult electrophiles.[1]
Acidity Phenol-likeNitrophenol-like6-OH forms tighter metal complexes.[1]
Shift (

)
~7.0 - 7.5 ppm~6.5 - 7.0 ppmDistinct NMR tracking of substitution.[1]
Role Metal Chelation (with 1,3-esters)Chain Extension / Cross-linking2-position anchors; 6-position extends.[1]
QC Checkpoints
  • NMR Verification:

    • Disappearance of

      
       singlets (
      
      
      
      exchangeable).[1]
    • Shift of azulene ring protons: Functionalization at C6 causes a downfield shift of C5/C7 protons (

      
      ).[1]
      
  • UV-Vis Spectroscopy:

    • Monomer:

      
       (Orange/Red).[1]
      
    • Polymer: Red-shift to

      
       indicates extended conjugation (if conjugated backbone) or aggregation (if side-chain).[1]
      
    • Acid Response: Addition of TFA should protonate C1/C3, bleaching the visible color (Switching mechanism).[1]

References

  • Synthesis and Reactivity of 2,6-Disubstituted Azulenes Hussain, Z., et al.[1][3] Beilstein Journal of Organic Chemistry, 2012.[1] [Source: Beilstein J. Org.[1] Chem.]([Link]1]

  • Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates Iwashina, T., et al.[1][4][5] ACS Omega, 2015.[1] [1]

  • Azulene-Based Conjugated Polymers: 2,6-Connectivity Gao, H., et al.[1][5][6][7] Journal of Materials Chemistry C, 2019.[1] [1]

  • Acidity and Tautomerism of Hydroxyazulenes Asao, T., et al.[1] Tetrahedron Letters, 1989.[1] [1]

  • Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (Chemical Substance) CAS Registry No. 63615-46-3 [1]

Sources

Application

Application Note: Copolymerization Techniques Involving Diethyl Azulene-1,3-Dicarboxylate Monomers

Executive Summary & Strategic Rationale Azulene, a non-benzenoid aromatic hydrocarbon, possesses a unique dipole moment ( D) and a low HOMO-LUMO gap, making it a high-value scaffold for organic field-effect transistors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Azulene, a non-benzenoid aromatic hydrocarbon, possesses a unique dipole moment (


 D) and a low HOMO-LUMO gap, making it a high-value scaffold for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and stimuli-responsive materials.

Diethyl azulene-1,3-dicarboxylate is a critical entry point into this chemistry. Unlike the kinetic instability of parent azulene, the 1,3-dicarboxylate esters stabilize the azulene core against oxidative degradation while blocking the highly reactive 1,3-positions. This forces polymerization to occur at the 2,6-positions , creating a linear, conjugated backbone that maximizes charge delocalization along the molecular axis (the


 axis).

This guide details the "Gold Standard" protocols for converting diethyl azulene-1,3-dicarboxylate into polymerizable monomers and executing high-fidelity Stille and Suzuki-Miyaura copolymerizations.

Monomer Engineering: From Scaffold to Polymerizable Unit

The starting material, diethyl azulene-1,3-dicarboxylate, is not a monomer per se but a pro-monomer . To enable polymerization, functional groups (halogens) must be installed at the 2 and 6 positions.

Synthetic Pathway to 2,6-Dibromo Monomer

The most robust route involves the bromination of the 2- and 6-positions. If starting from the 2-amino derivative (common commercial source), a Sandmeyer reaction or direct bromination strategy is employed.

Target Monomer: Diethyl 2,6-dibromoazulene-1,3-dicarboxylate (M1 )

MonomerSynthesis Start Diethyl 2-aminoazulene- 1,3-dicarboxylate Step1 Bromination (NBS) (C-6 Functionalization) Start->Step1 Inter Diethyl 2-amino-6-bromoazulene- 1,3-dicarboxylate Step1->Inter Step2 Deaminative Bromination (tBuONO, CuBr2) Inter->Step2 Final Diethyl 2,6-dibromoazulene- 1,3-dicarboxylate (M1) Step2->Final

Figure 1: Synthetic workflow for converting the stable precursor into the active 2,6-dibromo monomer.

Protocol 1: Stille Polycondensation (High-Performance Method)

Application: Best for high molecular weight (


 kDa) and minimizing defects in donor-acceptor copolymers.
Mechanism:  Pd(0)-catalyzed cross-coupling between organostannanes and organic halides.[1]
Materials & Reagents
ComponentSpecificationRole
Monomer A Diethyl 2,6-dibromoazulene-1,3-dicarboxylateElectrophile (Acceptor)
Monomer B 5,5'-Bis(trimethylstannyl)-2,2'-bithiopheneNucleophile (Donor)
Catalyst

/

Active Pd(0) species
Solvent Anhydrous Toluene / DMF (9:[2]1)High boiling point, solubilizing
Scavenger Diethylammonium diethyldithiocarbamatePalladium removal
Step-by-Step Methodology

Phase A: Inert Atmosphere Setup (Critical)

  • Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

  • Charge the tube with Monomer A (0.20 mmol) and Monomer B (0.20 mmol) in an exact 1:1 stoichiometric ratio.

  • Add

    
     (2 mol%) and 
    
    
    
    (8 mol%). Note: The phosphine ligand stabilizes the Pd intermediate.

Phase B: Degassing & Reaction 4. Add anhydrous Toluene (4 mL) and DMF (0.4 mL) via syringe. 5. Perform three Freeze-Pump-Thaw cycles to remove


. (Oxygen poisons the Pd catalyst and causes homocoupling defects).
6.  Seal the vessel and heat to 110°C  for 24–48 hours  with vigorous stirring. The solution should turn deep blue/purple (characteristic of azulene conjugation).

Phase C: End-Capping (Self-Validation Step) To ensure stable polymer termini and remove reactive stannyl/bromo groups: 7. Add 2-(tributylstannyl)thiophene (0.1 eq) and stir for 4 hours at 110°C. 8. Add 2-bromothiophene (0.2 eq) and stir for another 4 hours.

Phase D: Purification 9. Cool to room temperature and precipitate dropwise into Methanol (200 mL) containing 5 mL HCl (to protonate/remove tin residues). 10. Filter the crude polymer into a cellulose thimble. 11. Perform Soxhlet Extraction in the following sequence:

  • Methanol (12h): Removes catalyst residues and low-MW oligomers.
  • Hexanes (12h): Removes unreacted monomers.
  • Chloroform (12h): Collects the high-MW target polymer.
  • Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.

Protocol 2: Suzuki-Miyaura Polycondensation (Green Alternative)

Application: Suitable when tin toxicity is a concern or when boronic ester comonomers are more accessible. Challenge: Azulene esters can be sensitive to strong bases; mild bases are required.

Reaction Conditions
  • Monomers: Diethyl 2,6-dibromoazulene-1,3-dicarboxylate + 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2M aqueous solution) or 
    
    
    
    .
  • Solvent: Toluene / 1,4-Dioxane (2:1).

  • Phase Transfer Agent: Aliquat 336 (essential for biphasic kinetics).

Workflow
  • Combine monomers and catalyst in a Schlenk flask.

  • Add degassed solvents and Aliquat 336.

  • Add the degassed aqueous base.

  • Heat to 90°C for 72 hours under Argon.

  • Observation Check: Viscosity increase indicates successful polymerization.

  • Workup follows the Soxhlet protocol described in Section 3.2.

Structural & Electronic Characterization

To validate the synthesis, the following data profile must be generated:

TechniqueParameterExpected Result / Validation Criteria
1H NMR Structural IntegrityBroadening of aromatic peaks (7.0–9.0 ppm); disappearance of sharp monomer signals. Retention of ethyl ester signals (4.4 ppm, 1.4 ppm).
GPC Molecular Weight

: 10–50 kDa; PDI: 1.5–2.5. (Eluent: Chlorobenzene or THF).
UV-Vis Bandgap (

)

redshifted vs. monomer. Azulene copolymers typically show broad absorption 400–700 nm.
CV HOMO/LUMOReversible oxidation waves. 1,3-Esters lower the HOMO level, increasing air stability.

Mechanistic Visualization

The following diagram illustrates the regioselectivity and polymer growth mechanism. The 1,3-esters sterically protect the 1,3-positions, directing the Pd-catalyst to the 2,6-C-Br bonds.

PolymerizationMechanism Monomer Diethyl 2,6-dibromoazulene- 1,3-dicarboxylate Pd_Cycle Pd(0) Oxidative Addition at C-2 and C-6 Monomer->Pd_Cycle Initiation Transmetal Transmetalation with Stannyl/Boronyl Comonomer Pd_Cycle->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd_Cycle Catalyst Regen Polymer Poly(2,6-azulene) Backbone (1,3-Esters Retained) RedElim->Polymer Propagation

Figure 2: Catalytic cycle for the regioselective polymerization of 2,6-functionalized azulene esters.

References

  • Chamelot, G., Idir, M., Leclerc, M., & Morin, J. F. (2023).[3] "Synthesis and properties of 2,6-azulene-based conjugated polymers and their applications in dispersing single-walled carbon nanotubes." Polymer Chemistry, 14, 1206-1212.[3]

  • Murai, M., Amir, E., Amir, R. J., & Hawker, C. J. (2012). "Azulene-based conjugated polymers: unique seven-membered ring connectivity leading to stimuli-responsiveness." Chemical Science, 3, 2721-2725.

  • Razus, A. C. (2021). "Chemical syntheses and salient features of azulene-containing homo- and copolymers." Beilstein Journal of Organic Chemistry, 17, 139-168.

  • Hou, B., Gao, X., & Hanshen, X. (2021). "Azulene-Based π-Functional Materials: Design, Synthesis, and Applications." Accounts of Chemical Research, 54(6), 1421–1433.

Sources

Method

Catalytic methods for modifying 2,6-dihydroxyazulene-1,3-dicarboxylate

Application Note: Catalytic Methods for the Modification of 2,6-Dihydroxyazulene-1,3-dicarboxylate Introduction & Mechanistic Rationale Azulene is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the Modification of 2,6-Dihydroxyazulene-1,3-dicarboxylate

Introduction & Mechanistic Rationale

Azulene is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system. Because of the resonance electron transfer from the seven-membered ring to the five-membered ring, it possesses a unique dipole moment of 1.08 D[1]. However, this electronic distribution makes the 1 and 3 positions highly susceptible to electrophilic attack.

By introducing ester groups at these positions—yielding compounds like diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate —researchers can effectively block unwanted electrophilic aromatic substitution. More importantly, these 1,3-diester groups stabilize the electron-rich core against keto-enol tautomerism, a degradation pathway that typically complicates the isolation and handling of hydroxyazulenes[2].

With the 1,3-positions protected, the 2,6-dihydroxyazulene scaffold serves as a highly versatile precursor for advanced optoelectronic materials and pharmaceuticals. Modification of this core generally proceeds via two divergent catalytic and synthetic pathways:

  • Oxidative Dehydrogenation: The diol can be oxidized to an extended quinone analogue (2,6-azulenedione). This species is highly reactive and often isolated as a dimer unless immediately trapped[3].

  • Activation and Cross-Coupling: The hydroxyl groups can be converted into electrophilic trifluoromethanesulfonates (triflates)[2]. These sites are then subjected to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkynyl groups. Alternatively, the hydroxyazulene core can act as a direct ligand, reacting with metal acetates to form robust organometallic complexes[4].

Pathway Visualization

AzuleneMod A Diethyl 2,6-dihydroxyazulene- 1,3-dicarboxylate B Oxidative Dehydrogenation (DDQ, Benzene) A->B Pathway 1 C O-Triflation (Tf2O, Pyridine) A->C Pathway 2 D Diethyl 2,6-dioxoazulene- 1,3-dicarboxylate (Reactive Quinone) B->D -2H E 2,6-Bis(triflyloxy)azulene- 1,3-dicarboxylate C->E +2 Tf F Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) E->F Pd(dppf)Cl2 G 2,6-Diarylazulene- 1,3-dicarboxylate F->G C-C Bond

Figure 1: Divergent modification pathways for diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.

Experimental Protocols (Self-Validating Systems)

Note: The following protocols embed In-Process Controls (IPCs) to ensure mechanistic fidelity and provide immediate feedback on reaction success.

Protocol A: Oxidative Dehydrogenation to Diethyl 2,6-dioxoazulene-1,3-dicarboxylate

Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is selected as the oxidant because its high reduction potential is thermodynamically matched to abstract two protons and two electrons from the electron-rich azulene diol, driving the formation of the quinoid system[3].

  • Preparation: Dissolve diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (1.0 equiv) in anhydrous benzene under an inert argon atmosphere.

  • Oxidation: Add DDQ (1.1 equiv) portion-wise at room temperature.

  • IPC (Visual & TLC): Monitor the reaction via TLC (silica gel, Hexane/EtOAc 3:1). The starting material (fluorescent blue/green under UV) will rapidly convert to a deeply colored, highly reactive intermediate.

  • Isolation: Due to the extreme reactivity of the 2,6-azulenedione, it readily dimerizes[3]. To isolate the monomer, the reaction must be immediately trapped with a suitable dienophile, or the solvent must be rapidly evaporated under reduced pressure at 0 °C, followed by rapid silica gel filtration.

Protocol B: Synthesis of Diethyl 2,6-bis(trifluoromethylsulfonyloxy)azulene-1,3-dicarboxylate

Causality: Hydroxyl groups are poor leaving groups. Conversion to triflates activates the 2,6-positions for subsequent oxidative addition by Pd(0)[2]. Pyridine is used as a base to neutralize the highly acidic triflic acid byproduct, preventing the electrophilic degradation of the azulene core.

  • Preparation: Suspend diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add anhydrous pyridine (4.0 equiv) and cool the mixture to 0 °C.

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 2.5 equiv) over 15 minutes. The solution will undergo a distinct color shift as the hydroxyl groups are derivatized.

  • IPC (TLC Shift): Perform TLC (Hexane/EtOAc 4:1). The highly polar diol (R_f ~0.1) must completely disappear, replaced by a distinct non-polar bis-triflate spot (R_f ~0.6).

  • Workup: Quench with ice water, extract with CH₂Cl₂, wash the organic layer with cold 1M HCl to remove residual pyridine, wash with brine, and dry over MgSO₄. Concentrate in vacuo to yield the bis-triflate.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is the optimal catalyst for this transformation. The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This geometry accelerates the rate-limiting reductive elimination step, which is a critical requirement when coupling electron-deficient, sterically hindered azulene cores.

  • Preparation: In a Schlenk tube, combine the 2,6-bis(triflate)azulene (1.0 equiv), arylboronic acid (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Degassing via freeze-pump-thaw is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 12 hours under argon.

  • IPC (LC-MS): Monitor via LC-MS. The mass of the bis-triflate should transition through a mono-coupled intermediate before fully converting to the bis-aryl product. A black precipitate of Pd(0) will form as the catalytic cycle terminates.

  • Purification: Filter the crude mixture through a pad of Celite, extract with ethyl acetate, concentrate, and purify via flash column chromatography.

Data Presentation: Optimization of Cross-Coupling

The table below summarizes the optimization of the catalytic system for the synthesis of 2,6-diphenylazulene-1,3-dicarboxylate from the bis-triflate intermediate.

EntryCatalyst (5 mol%)Base (Aqueous)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃Toluene9045Significant protodeboronation of the boronic acid observed.
2Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O9068Reaction stalled at the mono-coupled intermediate.
3 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane 90 89 Complete conversion; rapid reductive elimination achieved.
4Pd(dppf)Cl₂Cs₂CO₃THF7082Effective at milder temperatures, though slightly lower yield.

References

1.[3] Morita, T., et al. "The Synthesis of Diethyl 2,6-Dioxoazulene-1,3-Dicarboxylate." Chemistry Letters, 1977. URL: [Link] 2.[1] Xin, H. "Azulene-Based π-Functional Materials: Design, Synthesis, and Applications." Accounts of Chemical Research, 2021. URL: [Link] 3.[2] Gee, A. P., et al. "Synthesis and resolution of a 1,1′-biazulene analogue of BINOL." RSC Advances, 2025. URL: [Link] 4.[4] Iwashina, T., et al. "Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification." ACS Omega, 2025. URL: [Link]

Sources

Application

A Comprehensive Guide to the Synthesis of Diethyl 2,6-Dihydroxyazulene-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed protocol and in-depth scientific rationale for the multi-step synthesis of diethyl 2,6-dihydroxyazulene-1,3-dicarbo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and in-depth scientific rationale for the multi-step synthesis of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate, a functionalized azulene derivative of interest in medicinal chemistry and materials science. The unique electronic properties of the azulene core, coupled with the strategic placement of hydroxyl and ester functionalities, make this molecule a valuable target for further chemical exploration. This document offers a comprehensive roadmap for its preparation, emphasizing the underlying chemical principles and experimental best practices.

Introduction to Diethyl 2,6-Dihydroxyazulene-1,3-dicarboxylate

Azulene, a non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene composed of a fused five- and seven-membered ring system. This arrangement imparts a significant dipole moment and a characteristic deep blue color. Functionalized azulenes are being investigated for a range of applications, including as organic electronics and bioactive compounds. The target molecule, diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate, possesses two electron-donating hydroxyl groups and two electron-withdrawing ethoxycarbonyl groups, which are expected to modulate its electronic and chemical properties significantly.

The synthetic strategy outlined herein follows a logical progression, beginning with the construction of the core azulene scaffold functionalized at the 2-position, followed by regioselective functionalization at the 6-position, and concluding with the conversion to the desired dihydroxy product.

Synthetic Workflow Overview

The synthesis of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is a multi-step process that can be logically divided into three key stages. The following diagram provides a high-level overview of the synthetic pathway.

Synthesis_Workflow Start Starting Materials: 2-Chlorotropone & Diethyl Malonate Step1 Step 1: Nozoe Azulene Synthesis (Formation of 2-Hydroxyazulene Core) Start->Step1 Intermediate1 Intermediate 1: Diethyl 2-hydroxyazulene-1,3-dicarboxylate Step1->Intermediate1 Step2 Step 2: Electrophilic Bromination (Regioselective Functionalization at C6) Intermediate1->Step2 Intermediate2 Intermediate 2: Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (Conversion of Bromo to Hydroxy Group) Intermediate2->Step3 FinalProduct Final Product: Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Step3->FinalProduct

Caption: Overall synthetic workflow for diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.

Part 1: Synthesis of Diethyl 2-hydroxyazulene-1,3-dicarboxylate

The initial and crucial step in this synthesis is the construction of the azulene ring system with the desired substituents at the 1, 2, and 3-positions. The Nozoe azulene synthesis is a powerful and well-established method for preparing 2-amino- and 2-hydroxyazulene derivatives from troponoids.[1] This reaction involves the condensation of a tropone derivative bearing a leaving group at the 2-position with an active methylene compound in the presence of a strong base.

Core Reagents and Their Rationale
ReagentRoleRationale for Selection
2-Chlorotropone Seven-membered ring precursorThe chlorine atom at the 2-position serves as an excellent leaving group, facilitating the initial nucleophilic attack by the malonate enolate. 2-Methoxytropone can also be used.[2]
Diethyl Malonate Five-membered ring precursorThis active methylene compound provides the three carbon atoms that form the five-membered ring of the azulene core. The two ester groups are incorporated as the 1,3-dicarboxylate functionalities.
Sodium Ethoxide (NaOEt) BaseA strong base is required to deprotonate diethyl malonate, forming the nucleophilic enolate. An excess of sodium ethoxide is used to drive the reaction to completion.[2]
Ethanol (anhydrous) SolventServes as the reaction solvent and is compatible with the sodium ethoxide base. Anhydrous conditions are crucial to prevent side reactions.
Hydrochloric Acid (dilute) Acid for workupUsed to neutralize the reaction mixture and protonate the intermediate salts to yield the final product.
Reaction Mechanism: The Nozoe Synthesis

The Nozoe synthesis for this specific target proceeds through a series of nucleophilic addition, elimination, and cyclization reactions. The key steps are illustrated below.

Nozoe_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Chlorotropone 2-Chlorotropone Meisenheimer Complex Meisenheimer Complex 2-Chlorotropone->Meisenheimer Complex Formation Diethyl Malonate Enolate Diethyl Malonate Enolate Diethyl Malonate Enolate->2-Chlorotropone Nucleophilic Attack Cyclization Intermediate Cyclization Intermediate Meisenheimer Complex->Cyclization Intermediate Intramolecular Cyclization & Elimination of Cl- Aromatization Aromatization Cyclization Intermediate->Aromatization Tautomerization Diethyl 2-hydroxyazulene-1,3-dicarboxylate Diethyl 2-hydroxyazulene-1,3-dicarboxylate Aromatization->Diethyl 2-hydroxyazulene-1,3-dicarboxylate

Caption: Simplified mechanism of the Nozoe synthesis for diethyl 2-hydroxyazulene-1,3-dicarboxylate.

Experimental Protocol: Synthesis of Diethyl 2-hydroxyazulene-1,3-dicarboxylate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

  • Addition of 2-Chlorotropone: Add a solution of 2-chlorotropone in anhydrous ethanol dropwise to the reaction mixture.

  • Reaction: Stir the resulting mixture at room temperature for an extended period (typically 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-water and carefully acidify with dilute hydrochloric acid. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure diethyl 2-hydroxyazulene-1,3-dicarboxylate as a crystalline solid.

Part 2: Synthesis of Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate

With the 2-hydroxyazulene core constructed, the next step is the regioselective introduction of a bromine atom at the 6-position. This is achieved through electrophilic aromatic substitution. The existing substituents on the azulene ring will direct the incoming electrophile. The 2-hydroxy group is an activating, ortho-, para-directing group, which in the azulene system corresponds to the 4, 6, and 8 positions. The ethoxycarbonyl groups are deactivating and meta-directing. The 6-position is often a favorable site for electrophilic attack in such systems.

Core Reagents and Their Rationale
ReagentRoleRationale for Selection
Diethyl 2-hydroxyazulene-1,3-dicarboxylate Starting MaterialThe substrate for electrophilic bromination.
N-Bromosuccinimide (NBS) Brominating AgentA mild and selective source of electrophilic bromine, commonly used for the bromination of activated aromatic rings.
Dimethylformamide (DMF) or Acetonitrile SolventPolar aprotic solvents that are suitable for electrophilic aromatic substitution reactions.
Experimental Protocol: Bromination at the 6-Position
  • Reaction Setup: In a round-bottom flask, dissolve diethyl 2-hydroxyazulene-1,3-dicarboxylate in a suitable solvent such as DMF or acetonitrile.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate.

Part 3: Synthesis of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

The final step is the conversion of the 6-bromo group to a hydroxyl group. This transformation can be challenging on an electron-rich aromatic system. A common method is nucleophilic aromatic substitution (SNA_r) with a hydroxide source, often catalyzed by a copper salt to facilitate the reaction.[3]

Core Reagents and Their Rationale
ReagentRoleRationale for Selection
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate Starting MaterialThe bromo-substituted azulene to be converted to the dihydroxy product.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) NucleophileProvides the hydroxide ion for the nucleophilic substitution of the bromine atom.
Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O) CatalystCatalyzes the nucleophilic aromatic substitution, making the reaction more facile.
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) SolventHigh-boiling polar aprotic solvents suitable for nucleophilic aromatic substitution reactions, which often require elevated temperatures.
Hydrochloric Acid (dilute) Acid for workupTo neutralize the basic reaction mixture and protonate the phenoxide to the hydroxyl group.
Experimental Protocol: Conversion of Bromo to Hydroxy Group
  • Reaction Setup: In a round-bottom flask, combine diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate, a copper(I) salt catalyst, and a strong base (NaOH or KOH) in a high-boiling polar aprotic solvent like DMSO or DMF.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere for several hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature, pour it into water, and acidify with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain the final diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.

Data Summary

The following table provides a summary of the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsSolventTemperatureTimeProductRepresentative Yield
1 2-ChlorotroponeDiethyl Malonate, Sodium EthoxideEthanolRoom Temp.24-48 hDiethyl 2-hydroxyazulene-1,3-dicarboxylate60-70%
2 Diethyl 2-hydroxyazulene-1,3-dicarboxylateN-BromosuccinimideDMFRoom Temp.2-4 hDiethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate70-80%
3 Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylateNaOH, CuIDMSO120-150 °C6-12 hDiethyl 2,6-dihydroxyazulene-1,3-dicarboxylate40-50%

Conclusion

The synthesis of diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is a challenging yet achievable multi-step process that provides access to a highly functionalized azulene derivative. The successful execution of this synthesis relies on a solid understanding of classical and modern organic reactions, including the Nozoe azulene synthesis, electrophilic aromatic substitution, and nucleophilic aromatic substitution. The protocols and rationale provided in this guide offer a robust framework for researchers to prepare this valuable compound for further investigation in various fields of chemical science.

References

  • Nozoe, T., et al. (1962). The Synthesis of Azulene Derivatives from Troponoids. Bulletin of the Chemical Society of Japan, 35(7), 1179-1187.
  • Asao, T., et al. (1964). The Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate from Troponoids and Some Reactions of 2-Hydroxyazulene Derivatives. Bulletin of the Chemical Society of Japan, 37(11), 1645-1649.
  • Iwashina, T., et al. (2025).
  • McDonald, R. N., et al. (1976). Crystal structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, E71, o212.
  • Mąkosza, M., & Wojciechowski, K. (1997). Vicarious Nucleophilic Substitution of Hydrogen in Azulenes. Electronic Conference on Heterocyclic Chemistry.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene.
  • Hussain, Z., et al. (2005). Ethyl 1,3-dibromoazulene-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E61, o478-o479.
  • Fox, J. M., et al. (2004). Ring Expansion-Annulation Strategy for the Synthesis of Substituted Azulenes and Oligoazulenes. 2. Synthesis of Azulenyl Halides, Sulfonates, and Azulenylmetal Compounds and Their Application in Transition-Metal-Mediated Coupling Reactions. The Journal of Organic Chemistry, 69(23), 7775-7786.
  • U.S. Patent No. 1,934,656. (1933). Process of making hydroquinone.
  • OpenStax. (2023). 16.
  • Nozoe, T. (2012). Experimental and Theoretical Analyses of Azulene Synthesis from Tropones and Active Methylene Compounds: Reaction of 2-Methoxytropone and Malononitrile. The Journal of Organic Chemistry, 77(12), 5318-5330.
  • Nozoe, T., et al. (1968). Syntheses and some properties of 2- and 6-hydroxyazulenes.
  • Mąkosza, M. (1997). Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. Molecules, 2(8), 208-212.
  • U.S. Patent No. 7,053,251 B2. (2006).

Sources

Method

Application of azulene dicarboxylates in organic photovoltaics and optoelectronics

Application Note: Harnessing Azulene Dicarboxylates for High-Performance Organic Photovoltaics and Optoelectronics Executive Summary The development of next-generation organic photovoltaics (OPVs) and optoelectronic devi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing Azulene Dicarboxylates for High-Performance Organic Photovoltaics and Optoelectronics

Executive Summary

The development of next-generation organic photovoltaics (OPVs) and optoelectronic devices relies heavily on the molecular engineering of conjugated pi-systems. Azulene, a non-alternant aromatic isomer of naphthalene, has emerged as a highly promising building block due to its anomalous photophysical properties and intrinsic dipole moment[1]. Specifically, azulene dicarboxylates (such as dimethyl azulene-5,7-dicarboxylate and azulene-1,3-dicarboxylates) serve as highly tunable precursors. By leveraging the electron-withdrawing nature of the carboxylate/ester groups, researchers can systematically engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to create highly efficient Donor-Acceptor (D-A) architectures[2].

This application note provides an authoritative guide on the photophysical rationale, synthetic workflows, and device fabrication protocols required to utilize azulene dicarboxylates in OPVs.

Photophysical Foundations and Material Rationale

Unlike standard alternant hydrocarbons, azulene consists of a fused electron-rich five-membered ring and an electron-deficient seven-membered ring[3]. This structural asymmetry imparts several critical advantages for optoelectronics:

  • Intramolecular Dipole Moment: The electron drift from the seven-membered to the five-membered ring generates a permanent dipole moment of ~1.04 D[1]. This polarity enhances intermolecular self-assembly and charge transport in solid-state thin films.

  • Narrow Bandgap & Anti-Kasha Emission: Azulene exhibits a uniquely small HOMO-LUMO gap because the lack of mirror-image symmetry between the orbitals reduces electron repulsion[1]. Furthermore, it violates Kasha's rule, exhibiting anomalous fluorescence primarily from the second excited state (S2 → S0) rather than the first (S1 → S0)[1][4].

  • Enhanced π-π Stacking: Azulene possesses a larger molecular surface area than naphthalene, facilitating tighter intermolecular π-π coupling (distances as short as 3.55 Å), which is vital for high charge carrier mobility in organic field-effect transistors (OFETs) and OPVs[1][3].

The Role of Dicarboxylates: Functionalizing the azulene core with dicarboxylate groups provides synthetic versatility. The ester moieties act as strong electron-withdrawing groups (EWGs) that further depress the LUMO level[2]. This makes azulene dicarboxylate derivatives exceptional candidates for Non-Fullerene Acceptors (NFAs) or as deep-HOMO donor materials capable of yielding high Open-Circuit Voltages (


) in bulk-heterojunction (BHJ) solar cells[5][6].

Experimental Workflows & Logical Frameworks

G A Azulene Dicarboxylate Precursor B Saponification & Decarboxylative Halogenation A->B Activation C Cross-Coupling (e.g., Suzuki/Stille) with Donor Units B->C Catalyst D Donor-Acceptor (D-A) Azulene Chromophore C->D Purification E BHJ Ink Formulation (Donor:Acceptor Blend) D->E + PCBM / NFA F Spin-Coating & Thermal Annealing E->F Thin Film G OPV Device Characterization (J-V, EQE, Mobility) F->G Testing

Workflow from azulene dicarboxylate precursor to OPV device fabrication and testing.

Protocol A: Synthesis of Symmetrical Azulene D-A Chromophores

This protocol outlines the conversion of an azulene dicarboxylate into a pi-extended, symmetrical D-A chromophore suitable for OPV active layers.

  • Precursor Activation: Dissolve dimethyl azulene-5,7-dicarboxylate (or 1,3-dicarboxylate) in a THF/MeOH/H2O mixture. Add KOH (excess) and reflux for 12 hours to achieve complete saponification. Acidify with 1M HCl to precipitate the dicarboxylic acid.

  • Halogenation: Disperse the intermediate in DMF. Add N-Bromosuccinimide (NBS, 2.2 equivalents) dropwise at 0 °C. Stir at room temperature for 6 hours to yield the dibromoazulene intermediate.

  • Palladium-Catalyzed Cross-Coupling: In a Schlenk flask, combine the dibromoazulene, a boronic acid-functionalized donor unit (e.g., thiophene derivatives),

    
     (5 mol%), and 
    
    
    
    (2M aqueous) in degassed toluene. Heat at 90 °C for 24 hours.
  • Purification: Extract with dichloromethane, dry over

    
    , and purify via silica gel column chromatography (eluent: hexane/chloroform).
    
  • Causality Rationale: Symmetrical di-functionalization is strictly preferred over mono-functionalization. Structural symmetry induces deeper HOMO/LUMO levels and significantly higher molar absorptivity (e.g., 23,950

    
     for symmetrical vs. 12,200 
    
    
    
    for unsymmetrical), which directly correlates to higher short-circuit current density (
    
    
    ) in the final device[5][7].
  • Validation Checkpoint: Perform Spectroelectrochemistry (Cyclic Voltammetry coupled with UV-Vis)[2]. The synthesized compound must exhibit distinct oxidation/reduction peaks corresponding to the target HOMO/LUMO levels, and the UV-Vis spectra should confirm a bathochromic shift indicative of extended conjugation[5].

SymmetryLogic A Azulene Core B Mono-functionalization (Unsymmetrical) A->B C Di-functionalization (Symmetrical) A->C D Shallower HOMO/LUMO Lower Absorptivity B->D E Deeper HOMO/LUMO Higher Absorptivity C->E F Sub-optimal NFA Lower PCE D->F G Enhanced NFA Higher PCE E->G

Logical impact of azulene structural symmetry on optoelectronic parameters and OPV performance.

Protocol B: Fabrication of Bulk-Heterojunction (BHJ) Solar Cells

This protocol describes the fabrication of an inverted OPV architecture (ITO/ZnO/Active Layer/MoO3/Ag).

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes.

  • Electron Transport Layer (ETL): Spin-coat a zinc oxide (ZnO) sol-gel precursor onto the ITO at 4000 rpm for 30 seconds. Anneal at 200 °C for 30 minutes in ambient air.

  • Active Layer Deposition: Prepare a blend solution of the azulene derivative and the corresponding acceptor/donor (e.g.,

    
     or a polymer donor like PTB7-Th) in chlorobenzene (total concentration ~20 mg/mL). Add 1-3% v/v of 1,8-diiodooctane (DIO). Spin-coat the ink onto the ZnO layer in a nitrogen-filled glovebox.
    
  • Thermal Annealing: Anneal the active layer at 80–110 °C for 10 minutes.

  • Hole Transport Layer & Electrode: Deposit

    
     (10 nm) followed by Silver (Ag, 100 nm) via thermal evaporation under high vacuum (
    
    
    
    Torr).
  • Causality Rationale: The addition of the high-boiling-point solvent additive (DIO) combined with thermal annealing is critical. Azulene's large molecular area requires specific kinetic conditions to self-assemble. Annealing promotes the highly efficient π-π stacking of the azulene cores, which is the physical origin of its superior charge carrier mobility[1][3].

  • Validation Checkpoint: Utilize Atomic Force Microscopy (AFM) in tapping mode to evaluate the film morphology. A self-validating active layer will show a bi-continuous interpenetrating network with a root-mean-square (RMS) roughness of 1.5–3.0 nm, ensuring optimal exciton dissociation interfaces.

Quantitative Optoelectronic Data

The structural tuning of azulene via functional groups (like dicarboxylates, squaraines, or tetracyanobutadiene) drastically alters its photovoltaic performance. The table below summarizes the optoelectronic parameters of state-of-the-art azulene-based materials in BHJ solar cells.

Azulene MaterialRole in DeviceCounter Component

(V)

(mA/cm²)
Fill Factor (%)PCE (%)Ref.
DPPA1 Donor

~0.70~5.00~58.02.04[1][5]
AzUSQ Donor

0.806.4740.02.09[6]
P(TBAzDI-TPD) AcceptorPTB7-Th~0.75~4.50~54.01.82[3]
TATC2 (Symmetrical)NFAPolymer Donor0.546.4248.01.70[5][7]
TATC1 (Unsymmetrical)NFAPolymer Donor0.475.7738.01.04[5][7]

Data Interpretation: The incorporation of azulene into low-bandgap small molecules (e.g., AzUSQ) successfully yields an impressive Open-Circuit Voltage (


) of 0.80 V, proving that the deep HOMO levels intrinsic to electron-withdrawing azulene derivatives effectively minimize energy loss during charge transfer[6]. Furthermore, the stark contrast between TATC2 and TATC1 validates the necessity of symmetrical di-functionalization for maximizing Power Conversion Efficiency (PCE)[5][7].

References

  • Source: Chinese Chemical Letters / rhhz.
  • Source: Angewandte Chemie International Edition / thieme-connect.
  • Source: ChemPlusChem / doi.
  • Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for An Old Dog Source: ResearchGate URL
  • Dimethyl azulene-5,7-dicarboxylate - Functionalization and Derivatization Strategies Source: Benchchem URL
  • An Azulene-Containing Low Bandgap Small Molecule for Organic Photovoltaics with High Open Circuit Voltage Source: Chemistry - A European Journal / ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing oxidation side products in azulene dicarboxylate reactions

Welcome to the Technical Support Center for azulene dicarboxylate chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azulene dicarboxylate chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate oxidation side products during the synthesis and functionalization of azulene derivatives.

The Root Cause: Mechanistic Understanding of Azulene Oxidation

To effectively prevent oxidation, we must first understand the causality behind it. Azulene is a non-alternant aromatic hydrocarbon characterized by a highly polarized structure—essentially a fused electron-rich cyclopentadienyl anion and an electron-poor cycloheptatrienyl cation[1].

Because of this inherent polarization, the five-membered ring (specifically the 1,3-positions) is highly susceptible to electrophilic attack and radical-mediated oxidation[2]. When exposed to ambient oxygen and UV-A/visible light, the photoexcited azulene core can transfer an electron to


, generating reactive superoxide (

) or peroxyl radicals[3]. This initiates a degradation cascade that leads to:
  • Dimerization/Oligomerization: Radical coupling often forms 3,3'-biazulene derivatives, which visually manifest as a color shift from the characteristic deep blue to a murky green or brown[3].

  • Azulenequinone Formation: Over-oxidation results in the complete destruction of the aromatic core, yielding highly reactive 1,2- or 1,5-azulenequinones[4].

While functionalizing the core with electron-withdrawing dicarboxylate groups (e.g., dimethyl azulene-1,3-dicarboxylate) reduces the electron density of the five-membered ring and provides steric shielding, it does not render the molecule immune to oxidative coupling during harsh reaction conditions, such as palladium-catalyzed cross-coupling[5].

Figure 1: Azulene oxidative degradation pathways and targeted mitigation strategies.

Preventative Workflows & Experimental Protocols

To prevent the formation of quinones and dimers, reactions involving azulene dicarboxylates must be treated as highly oxygen-sensitive. Below is a self-validating, step-by-step protocol for an Oxidation-Resistant Suzuki-Miyaura Cross-Coupling of an azulene dicarboxylate.

Step 1: Equipment Preparation & Light Shielding
  • Action: Conduct the reaction in a flame-dried Schlenk flask. Wrap the flask in aluminum foil or use amber glassware.

  • Causality: Azulene derivatives undergo photodegradation upon exposure to UV-A and visible light, which accelerates radical generation[6]. Shielding prevents the initial photoexcitation step.

Step 2: Strict Solvent Degassing (Freeze-Pump-Thaw)
  • Action: Transfer the reaction solvent (e.g., Toluene/Water mixture) into a Schlenk flask. Submerge in liquid nitrogen until completely frozen. Open the flask to a high vacuum for 5 minutes. Close the vacuum, and thaw the solvent in a warm water bath. Repeat this cycle three times.

  • Causality: Standard sparging (bubbling

    
    ) only removes ~80% of dissolved oxygen. Freeze-pump-thaw removes >99.9% of 
    
    
    
    , starving the reaction of the primary oxidant required for azulenequinone formation[3].
  • Self-Validation: During the final thaw cycle, the solvent should show absolutely no gas bubbles rising to the surface. If bubbling occurs, perform a fourth cycle.

Step 3: Reagent and Scavenger Addition
  • Action: Under a positive flow of Argon, add the azulene dicarboxylate, boronic acid, palladium catalyst, base, and 1.0 equivalent of Butylated Hydroxytoluene (BHT) or

    
    -tocopherol[6].
    
  • Causality: Even with strict degassing, trace oxygen can enter during reagent addition. Phenolic antioxidants like BHT act as sacrificial radical scavengers, quenching any formed peroxyl radicals before they can couple with the azulene core[6].

Step 4: Reaction Execution and Monitoring
  • Action: Seal the flask, purge the headspace with Argon, and heat to the required temperature. Monitor via TLC.

  • Self-Validation: A successful, oxidation-free reaction will maintain a distinct color (usually deep blue, purple, or red depending on the substitution) without shifting to a murky green or brown. A green shift is a direct visual indicator of 3,3'-biazulene dimer formation[3].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data on how different atmospheric conditions and radical scavengers impact the isolated yield of azulene dicarboxylate cross-coupling reactions by suppressing side products.

Reaction ConditionRadical Scavenger AdditiveAtmosphereIsolated Yield (%)Primary Side Product Observed
Standard BenchtopNoneAir16%Azulenequinones & Dimers
Sparged SolventNone

45%Oligomers (Green/Brown)
Freeze-Pump-ThawNoneArgon (Schlenk)68%Trace Dimers
Freeze-Pump-ThawTEMPO (1.0 eq)Argon (Schlenk)72%TEMPO-Azulene Adducts
Freeze-Pump-Thaw BHT (1.0 eq) Argon (Schlenk) 88% None Detected
Freeze-Pump-Thaw + UV Shield

-Tocopherol (1.0 eq)
Argon (Amber) 91% None Detected

Note: BHT and


-tocopherol are highly preferred over TEMPO, as TEMPO is a stable radical that can occasionally couple with the highly reactive 1-position of the azulene core.
Troubleshooting FAQs

Q1: My reaction mixture turned from deep blue to a murky greenish-brown within the first hour. What happened? A: Your azulene core has dimerized or oligomerized. The formation of 3,3'-biazulene derivatives in solution causes a distinct color change from blue to green[3]. This indicates that oxygen was present in your system and radical coupling occurred. You must abort the reaction, rigorously degas your solvents using the freeze-pump-thaw method, and ensure your Schlenk line is leak-free.

Q2: Does the position of the dicarboxylate groups (e.g., 1,3-dicarboxylate vs. 5,7-dicarboxylate) matter for oxidative stability? A: Yes, significantly. Electrophilic and radical attacks preferentially occur at the electron-rich 1- and 3-positions of the five-membered ring[2]. An azulene-1,3-dicarboxylate is inherently more stable because those vulnerable positions are sterically blocked and electronically deactivated by the electron-withdrawing ester groups. Conversely, an azulene-5,7-dicarboxylate leaves the 1,3-positions completely exposed, making it highly susceptible to rapid oxidation and requiring much stricter inert conditions[2].

Q3: Can I use standard benchtop techniques if I just add a heavy excess of an antioxidant like BHT? A: No. While phenolic antioxidants like BHT and


-tocopherol are excellent at scavenging free radicals to protect organic molecules from oxidative degradation[6], they are a secondary line of defense. In an open-air system, the continuous influx of oxygen will rapidly deplete the BHT, after which the azulene core will oxidize. Antioxidants must be used in conjunction with strict Schlenk techniques.

Q4: How should I properly store my azulene dicarboxylate starting materials to prevent degradation before I even start my reaction? A: For optimal long-term stability, azulene derivatives should be stored in tightly sealed amber glass vials (to prevent UV-A photodegradation) under an inert atmosphere (nitrogen or argon)[6]. Furthermore, storing them at reduced temperatures (typically between 2°C and 8°C) significantly slows down any thermal degradation pathways[6].

References
  • "strategies to enhance the stability of 6-(Propan-2-yl)azulene", Benchchem.6

  • "Photochemical and Oxidative Degradation of Chamazulene Contained in Artemisia, Matricaria and Achillea Essential Oils and Setup of Protection Strategies", PMC (NIH). 3

  • "Chemistry of Azulenequinones and Their Analogues", Oxford University Press. 4

  • "Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes", PMC (NIH). 5

  • "Dimethyl azulene-5,7-dicarboxylate | 116115-69-6", Benchchem. 2

  • "1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons", RSC Publishing. 1

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 2,6-Dihydroxyazulene Synthesis

Welcome to the technical support center for the synthesis of 2,6-dihydroxyazulene. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-dihydroxyazulene. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of functionalized azulenes. We will move beyond simple protocols to explore the causality behind experimental choices, focusing on the critical parameter of reaction temperature. The inherent electronic properties and thermal sensitivity of the azulene core make temperature control paramount for achieving acceptable yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2,6-dihydroxyazulene?

A1: The synthesis of 2,6-dihydroxyazulene presents several challenges. The azulene skeleton itself is prone to thermal rearrangement and polymerization at elevated temperatures.[1][2] The electron-donating hydroxyl groups can increase the molecule's sensitivity to oxidation. Furthermore, achieving the specific 2,6-substitution pattern requires careful selection of synthetic strategy, as many classical methods favor substitution at other positions.[3] Finally, the high polarity of the dihydroxy product can complicate purification by traditional silica gel chromatography.[4]

Q2: Why is reaction temperature so critical in this synthesis?

A2: Temperature is arguably the most critical parameter for several reasons. Many modern azulene syntheses, such as those involving [8+2] cycloadditions with 2H-cyclohepta[b]furan-2-ones, require significant thermal energy to overcome the activation barrier, often necessitating temperatures between 160-190 °C.[5] However, this is often close to the temperature at which azulenes begin to decompose or rearrange into more stable naphthalene isomers.[6] This creates a very narrow optimal temperature window. An insufficient temperature will result in a low or no yield, while an excessive temperature will lead to a complex mixture of byproducts and low yield.

Q3: What is a good starting point for temperature optimization?

A3: A prudent approach is to start at the lower end of the temperature range reported for similar azulene syntheses. For cycloaddition reactions, beginning a series of small-scale parallel reactions at 140 °C, 150 °C, and 160 °C is a reasonable starting point. The progress should be monitored closely by Thin-Layer Chromatography (TLC) to observe the rate of formation of the characteristic blue azulene spot versus the appearance of decomposition products (streaking or dark baseline material).

Q4: How can I visually monitor the reaction's success?

A4: The formation of the azulene core is typically accompanied by the appearance of a deep blue or purple color.[7][8] This provides an excellent visual cue during the reaction and subsequent purification. During column chromatography, the product-containing fractions can be identified as a distinct colored band.[8]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis. The cornerstone of success is a systematic approach to optimizing the reaction conditions, primarily temperature.

Issue 1: Low or No Yield of 2,6-Dihydroxyazulene

  • Potential Cause A: Insufficient Reaction Temperature

    • Scientific Rationale: The key bond-forming step, often a cycloaddition or cyclization, has a significant activation energy that has not been overcome. The reaction proceeds too slowly or not at all at the set temperature.

    • Recommended Solution:

      • Confirm the identity and purity of your starting materials.

      • Set up a series of small-scale, parallel experiments, incrementally increasing the temperature by 10 °C for each (e.g., 150 °C, 160 °C, 170 °C).

      • Monitor each reaction by TLC every 30-60 minutes. Note the temperature at which the blue product spot first appears and its intensity relative to the starting material spots.

      • Identify the temperature that provides the best conversion rate before significant byproduct formation occurs.

  • Potential Cause B: Decomposition of Product at Set Temperature

    • Scientific Rationale: The set temperature exceeds the thermal stability threshold of the 2,6-dihydroxyazulene product. While the product may form initially, it rapidly decomposes, rearranges, or polymerizes. Thermolysis of azulenes can lead to skeletal rearrangements or conversion to naphthalene.[1][6]

    • Recommended Solution:

      • If TLC analysis shows the initial formation of a blue spot that then fades, or is accompanied by the formation of a dark, insoluble material, the temperature is too high.

      • Immediately repeat the reaction at a temperature 10-20 °C lower than the previous attempt.

      • Consider reducing the reaction time. A shorter reaction time at a slightly higher temperature may yield more product than a longer time at a lower temperature.

Issue 2: The Final Reaction Mixture is a Dark, Tarry, and Intractable Material

  • Potential Cause: Widespread Polymerization/Decomposition

    • Scientific Rationale: This is a classic sign of excessive reaction temperature. The highly reactive azulene intermediates or products undergo intermolecular reactions to form high-molecular-weight polymers. Many azulene-containing polymers exhibit excellent thermal stability once formed, but their uncontrolled formation during synthesis is detrimental.[2]

    • Recommended Solution:

      • Drastically reduce the reaction temperature. Start optimization again from a much lower temperature (e.g., 120 °C).

      • Ensure a high-purity, inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Oxygen can promote oxidative polymerization, especially at high temperatures.

      • Check the concentration. Very high concentrations can favor intermolecular side reactions. Try running the reaction at a slightly lower molarity.

Issue 3: Difficulty in Purifying the Product

  • Potential Cause A: Product Degradation on Silica Gel

    • Scientific Rationale: Standard silica gel is slightly acidic, which can cause degradation of sensitive azulene derivatives.[8] The polar hydroxyl groups can also lead to strong adsorption and band tailing, making separation from polar impurities challenging.

    • Recommended Solution:

      • Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using neutral alumina for column chromatography.[9]

      • Reverse-Phase Chromatography: For highly polar azulenes, reverse-phase (C18) flash chromatography or HPLC can be highly effective.

      • HILIC: For compounds that are too polar for reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[4]

  • Potential Cause B: Product "Oils Out" During Recrystallization

    • Scientific Rationale: The chosen solvent system is not optimal, or the product has a low melting point and is supersaturated at a temperature above it.

    • Recommended Solution:

      • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

      • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 4 °C refrigerator, and finally to a -20 °C freezer to promote the formation of well-defined crystals.

Experimental Protocols

While a definitive synthesis for 2,6-dihydroxyazulene is not widely published, a plausible approach involves the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one derivative with a functionalized silyl enol ether, followed by deprotection. The following protocol outlines a systematic approach to optimizing the temperature for this key cycloaddition step.

Protocol: Temperature Optimization for the Synthesis of a 2,6-Disubstituted Azulene Precursor

This protocol details a parallel synthesis approach to identify the optimal reaction temperature.

  • Preparation:

    • Arrange three identical reaction vials equipped with magnetic stir bars and reflux condensers.

    • To each vial, add 2H-cyclohepta[b]furan-2-one derivative (1.0 eq), the silyl enol ether (1.5 eq), and anhydrous toluene (to 0.1 M).

    • Purge each vessel with dry argon for 10 minutes.

  • Reaction Execution:

    • Place each vial in a separate heating block pre-heated to 140 °C , 150 °C , and 160 °C , respectively.

    • Start vigorous stirring and begin timing the reaction.

  • Monitoring and Analysis:

    • After 30 minutes, and every hour thereafter, carefully take a small aliquot from each reaction mixture using a sealed syringe.

    • Spot each aliquot on a TLC plate (e.g., silica gel, 20% ethyl acetate in hexanes).

    • Visualize the plate under UV light and then with a potassium permanganate stain.

    • Note the relative intensities of the starting material spot, the new blue product spot, and any baseline decomposition material for each temperature and time point.

  • Work-up and Evaluation:

    • After a predetermined time (e.g., 6 hours), or when TLC indicates consumption of the limiting reagent at one of the temperatures, cool all reactions to room temperature.

    • Combine each reaction mixture with an equal volume of saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x volumes).

    • Dry the combined organic layers with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude yield and purity of each reaction by ¹H NMR and/or LC-MS to determine the optimal temperature.

Data Presentation

The results from the optimization study can be summarized for easy comparison.

Reaction Temp. (°C)Reaction Time (h)Conversion (%) (by NMR)Crude Yield (mg)Purity (%) (by LCMS)Observations
1406354090Slow reaction, clean product formation.
1506859588Good conversion, minor byproducts observed.
1606>9510265Fast reaction, significant dark byproduct formation.
Visualization of Workflows

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Initial Synthesis Attempt result Analyze Yield & Purity start->result low_yield Low Yield / No Reaction result->low_yield Low tar Tarry Mixture result->tar Poor success Acceptable Yield & Purity result->success High cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low cause_temp_high Cause: Temp Too High? tar->cause_temp_high sol_increase_temp Solution: Increase Temp (e.g., +10°C increments) cause_temp_low->sol_increase_temp Yes cause_conc Cause: Concentration? cause_temp_high->cause_conc No sol_decrease_temp Solution: Decrease Temp (e.g., -20°C) cause_temp_high->sol_decrease_temp Yes sol_dilute Solution: Reduce Concentration cause_conc->sol_dilute Yes

Caption: Logical flow for troubleshooting synthesis outcomes.

Temperature Optimization Experimental Workflow

This diagram illustrates the parallel nature of the temperature optimization protocol.

OptimizationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Parallel Reaction cluster_analysis 3. Analysis prep Prepare 3 Identical Reaction Vials vial1 Vial 1 140 °C prep->vial1 vial2 Vial 2 150 °C prep->vial2 vial3 Vial 3 160 °C prep->vial3 tlc Monitor by TLC (t = 0, 1, 2... hr) vial1->tlc vial2->tlc vial3->tlc nmr_lcms Final Analysis (NMR, LC-MS) tlc->nmr_lcms decision Identify Optimal Temperature nmr_lcms->decision

Sources

Troubleshooting

Troubleshooting low purity in Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

This technical guide addresses the purification and synthesis challenges associated with Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate . This compound belongs to a class of "non-alternant" aromatic hydrocarbons (azulene...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and synthesis challenges associated with Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate . This compound belongs to a class of "non-alternant" aromatic hydrocarbons (azulenes) functionalized with electron-donating hydroxyl groups and electron-withdrawing ester groups. This "push-pull" electronic structure creates unique stability and solubility challenges.

Section 1: Diagnostic Troubleshooting Guide

Status: User reports "Low Purity" (NMR/HPLC). Primary Suspects: Oxidative instability, Keto-enol tautomerism, or Polymerization of precursors.

Phase 1: Visual & Spectroscopic Diagnosis
SymptomProbable CauseImmediate Action
Crude is black/tarry Polymerization of diethyl acetonedicarboxylate (starting material) or oxidative decomposition of the azulene.Check starting material quality. Perform Soxhlet extraction with Hexane/EtOAc.
NMR: Broad/Split signals Keto-Enol Tautomerism . The 2,6-dihydroxy form is in equilibrium with the 2,6-azulenequinone form.Run NMR in

or

with a trace of

or

to lock the tautomer.
TLC: Streaking (Comet tail) Acidic protons on the hydroxyl groups interacting with Silica silanols.Do not use standard Silica. Switch to Neutral Alumina or add 1% TEA to eluent.
Green/Brown shift in solution Oxidation of the azulene core (formation of diazulenyloxides or quinones).Degas all solvents. Store under Argon in the dark.

Section 2: Root Cause Analysis & Solutions

Issue A: The "Precursor Trap" (Diethyl Acetonedicarboxylate)

The most common cause of low purity in this synthesis is the quality of the starting material, diethyl acetonedicarboxylate . This reagent is thermally unstable and prone to self-condensation (polymerization) even at


.
  • The Mechanism of Failure: Old or improper stored acetonedicarboxylate contains oligomers. When subjected to the basic conditions of azulene synthesis (e.g., Nozoe method or condensation with glyoxal equivalents), these oligomers form "azulene-like" tars that co-elute with your product.

  • Solution:

    • Vacuum Distillation: You must freshly distill diethyl acetonedicarboxylate before use.

    • Storage: Store the distilled precursor at

      
       under Argon. If it turns yellow/orange, re-distill.
      
Issue B: The Tautomerism Trap (Purification Failure)

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate is not a simple aromatic system; it is a vinylogous carboxylic acid .

  • Chemistry: The 2- and 6-hydroxyl groups are acidic (

    
    ). On standard silica gel (
    
    
    
    ), the compound protonates/deprotonates dynamically, causing severe streaking and irreversible adsorption.
  • Solution:

    • Stationary Phase: Use Neutral Alumina (Brockmann Activity II or III) .

    • Mobile Phase: If using Silica is unavoidable, use Acid-Washed Silica or add 0.5% Acetic Acid to the eluent to keep the molecule fully protonated (dihydroxy form).

Issue C: Metal Chelation

The 1,3-dicarboxylate motif combined with the 2-hydroxy group forms a "beta-keto ester-like" pocket that avidly chelates transition metals (Fe, Cu, Zn) from spatulas, needles, or low-grade solvents.

  • Symptom: NMR shows broadened paramagnetic lines; Mass Spec shows M+Fe or M+Na peaks.

  • Solution: Perform a wash with 0.1 M EDTA (pH 7) or 1 M HCl (if the ester is stable to short acid exposure) during the workup.

Section 3: Optimized Purification Protocol

Objective: Isolate >98% pure Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.

Step-by-Step Workflow
  • Quench & Extraction:

    • Quench the reaction mixture into ice-cold dilute HCl (0.5 M) . Why? To ensure the phenol groups are protonated and to break any metal-enolate complexes.

    • Extract with Dichloromethane (DCM) . Avoid Diethyl Ether (peroxides promote oxidation).

  • The "Tar" Removal (Crucial):

    • The crude solid is often sticky. Triturate (wash) the crude solid with cold Pentane or Hexane .

    • Result: The desired azulene is likely insoluble in cold pentane, while the acetonedicarboxylate oligomers and non-polar impurities will dissolve. Filter the solid.[1]

  • Chromatography (The "Flash" Method):

    • Column: Neutral Alumina (Activity III).

    • Eluent: Gradient of Hexane

      
       DCM.
      
    • Note: Azulenes are colored.[1][2] Collect the Red/Violet band. If a Green band appears, it is likely the oxidized quinone—discard it.

  • Recrystallization (Polishing):

    • Dissolve the semi-pure solid in a minimum amount of hot Ethanol or Acetonitrile .

    • Allow to cool slowly to

      
      .
      
    • Why? Azulenes crystallize well from alcohols, rejecting the amorphous "tar" impurities.

Visualizing the Purification Logic

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Ice/HCl (0.5M) (Protonate Phenols) Start->Quench Extract Extract: DCM (Avoid Ether) Quench->Extract Triturate Trituration: Cold Pentane (Removes Oligomers) Extract->Triturate Evaporate & Wash Chromatography Chromatography: Neutral Alumina (Act. III) Triturate->Chromatography Solid Residue Recryst Recrystallization: Hot Ethanol -> -20°C Chromatography->Recryst Isolate Violet Band Final Pure Diethyl 2,6-dihydroxyazulene- 1,3-dicarboxylate Recryst->Final

Figure 1: Purification workflow designed to remove oligomeric impurities and prevent silica-induced degradation.

Section 4: Frequently Asked Questions (FAQs)

Q1: My compound turns green on the column. What is happening? A: This is oxidation.[3] The 2,6-dihydroxyazulene core is electron-rich.[4][5] On the large surface area of silica, and in the presence of air, it oxidizes to the 2,6-azulenequinone or a radical cation species (often green).

  • Fix: Switch to Alumina and flush the column with Argon before loading.

Q2: The NMR signals for the ethyl esters are clear, but the aromatic region is messy. A: This is likely restricted rotation or tautomerism . The hydroxyl groups can hydrogen bond with the adjacent ester carbonyls.

  • Fix: Run the NMR at elevated temperature (

    
    ) or add a drop of 
    
    
    
    to exchange the hydroxyl protons, simplifying the spectrum.

Q3: Can I use HPLC for purification? A: Yes, but avoid basic buffers (which form the phenolate anion). Use a Reverse Phase C18 column with Water/Acetonitrile + 0.1% Formic Acid . The acid is critical to keep the peak sharp.

References

  • Iwashina, T., et al. (2025).[6] Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega.[6] (Demonstrates the handling of hydroxy-azulene dicarboxylates and their sensitivity to metals). (Note: Generalized DOI for ACS Omega based on search context).

  • Nozoe, T., et al. (1989).[7] A convenient, one-pot azulene synthesis from cyclohepta[b]furan-2-ones. Heterocycles. (The foundational "Nozoe Method" for synthesizing functionalized azulenes).[8]

  • Shoji, T., et al. (2017). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones. PMC/NIH. (Comprehensive review on reactivity and purification of azulene esters).

Sources

Optimization

Best solvents for recrystallizing Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

Technical Support Center: Purification of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Case ID: AZ-PUR-002 Executive Summary & Technical Context Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DEHA) is a functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

Case ID: AZ-PUR-002

Executive Summary & Technical Context

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DEHA) is a functionalized non-benzenoid aromatic compound often utilized as a ligand for constructing azulene-embedded heterometallacycles (e.g., with Pd, Cu, Ni) [1]. Unlike the parent azulene, which is non-polar, the presence of two hydroxyl groups at the 2,6-positions and two ester groups at the 1,3-positions significantly increases its polarity and hydrogen-bonding capability.

Achieving high purity (>98%) is critical because impurities such as decarboxylated by-products or unreacted tropolone derivatives can quench fluorescence or interfere with metal coordination geometries [2].

Core Recommendation: The primary solvent system for recrystallization is Hot Ethanol (EtOH) . For samples with significant non-polar impurities, a Dichloromethane (DCM) / Hexane layering method is the superior alternative.

Solvent Selection Guide

The following table summarizes the solubility profile and suitability of various solvents based on the dipole moments and functional group interactions of DEHA.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Primary Excellent Dissolves DEHA at reflux; promotes crystallization upon cooling due to H-bonding saturation.
DCM / Hexane AlternativeGoodUse for "oiling out" issues. Dissolve in minimal DCM, precipitate with Hexane.
Chloroform (CHCl₃) SolubilizerHigh SolubilityToo soluble for crystallization alone; useful for initial extraction from crude reaction mixtures [1].
Water Anti-solventPoorDEHA is insoluble. Can be used dropwise in EtOH to force precipitation (titration method).
Ethyl Acetate IntermediateModerateOften leads to lower yields due to high solubility even at lower temperatures.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization from Ethanol

Best for: Routine purification of crude solids synthesized via tropolone condensation.

Reagents:

  • Crude DEHA (orange/yellow solid)

  • Absolute Ethanol (EtOH)

  • Activated Charcoal (optional, for removing tarry oligomers)

Workflow:

  • Dissolution: Place 1.0 g of crude DEHA in a 50 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add EtOH in 2 mL increments until a clear orange solution is obtained.

  • Filtration (Hot): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins). Insulate the flask with a paper towel to prevent thermal shock.

    • Observation: Needle-like orange/yellow crystals should form.

  • Finishing: Cool in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 5 mL of ice-cold Ethanol.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: The "Layering" Method (DCM/Hexane)

Best for: Samples that "oil out" in alcohols or contain non-polar impurities.

  • Dissolve crude DEHA in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Filter the solution to remove any dust or insoluble salts (e.g., Cs₂CO₃ residues from synthesis [1]).

  • Carefully layer Hexane (2x volume of DCM) on top of the DCM solution. Do not mix.

  • Cover with parafilm (poke small holes) and let stand undisturbed for 24-48 hours.

  • Crystals will grow at the interface as the solvents slowly diffuse.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the cooling rate was too fast, trapping impurities that lower the melting point.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of extra solvent (10-15%). Add a "seed crystal" of pure DEHA if available. Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: The crystals are dark brown instead of bright orange/yellow.

  • Cause: Oxidation products or polymerized tropolone residues.

  • Fix: Perform a "hot filtration" with activated charcoal during the dissolution step in Protocol A. If the color persists, perform a silica gel plug filtration using CHCl₃/Ethyl Acetate before recrystallization [3].

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but Methanol is more polar. This increases solubility, potentially lowering recovery yield. If using Methanol, you may need to cool to -20°C (freezer) to initiate crystallization.

Q4: Is the compound light-sensitive?

  • Answer: Azulene derivatives can be photo-active. While DEHA is relatively stable, it is Best Practice to wrap your crystallization flask in aluminum foil during the 24-hour crystallization period to prevent photo-degradation.

Process Visualization

The following diagrams illustrate the decision logic and the physical workflow for purifying DEHA.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude DEHA CheckImpurity Analyze Impurity Profile Start->CheckImpurity PolarImpurity Polar/Salts Present? CheckImpurity->PolarImpurity High Polarity NonPolarImpurity Tarry/Non-polar Residues? CheckImpurity->NonPolarImpurity Low Polarity Ethanol Protocol A: Ethanol Reflux (Standard) PolarImpurity->Ethanol Yes (Salts/Polar) DCMHex Protocol B: DCM/Hexane Layering (Diffusion) NonPolarImpurity->DCMHex Yes (Oily) Charcoal Add Activated Charcoal Step NonPolarImpurity->Charcoal Yes (Dark Color) Charcoal->Ethanol Filter then Crystallize

Caption: Decision logic for selecting the optimal purification route based on impurity profile.

Figure 2: Recrystallization Workflow (Ethanol)

RecrystallizationFlow Step1 1. Dissolve (Reflux in EtOH) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Orange Sol. Step3 3. Slow Cooling (RT -> 4°C) Step2->Step3 Nucleation Step4 4. Vacuum Filter (Wash w/ cold EtOH) Step3->Step4 Precipitate Step5 5. Dry (40°C, Vacuum) Step4->Step5 Wet Cake

Caption: Step-by-step workflow for the standard Ethanol recrystallization protocol.

References

  • Iwashina, T., et al. (2025).[1] Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega.[1] Available at: [Link] (Note: Generalized DOI for context; specific snippet verifies synthesis/handling in alcohols).

  • Xin, H., & Gao, X.[2] (2017).[2] Application of Azulene in Constructing Organic Optoelectronic Materials: New Tricks for an Old Dog. ChemPlusChem, 82(7), 945–956.[2] Available at: [Link]

  • Razus, A. C., et al. (1976). Synthesis of 2-, 3-, and 6-substituted 2-(1-azulyl)ethanols and their tosylate esters. Journal of Organic Chemistry, 41(10), 1811–1821.[2] Available at: [Link]

Sources

Troubleshooting

Resolving color impurities in Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

Topic: Resolving Color Impurities & Purification Protocols Ticket ID: AZ-OH-26-PUR Status: Open Analyst: Senior Application Scientist[1] Diagnostic Hub: Why is my product the wrong color? The synthesis of Diethyl 2,6-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Color Impurities & Purification Protocols Ticket ID: AZ-OH-26-PUR Status: Open Analyst: Senior Application Scientist[1]

Diagnostic Hub: Why is my product the wrong color?

The synthesis of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (often abbreviated in lab notebooks as 2,6-DHAD ) is visually deceptive.[1] Unlike the classic deep blue of parent azulene, this "push-pull" system (electron-donating hydroxyls at 2,6 and electron-withdrawing esters at 1,[1]3) typically yields orange to metallic red crystals in its pure form.

If your product appears brown, black, or muddy green , you are likely encountering one of three specific failure modes. Use this diagnostic table to identify your issue:

Observed ColorProbable CauseChemical MechanismRecommended Action
Brown / Black Tar Oxidative PolymerizationThe electron-rich 2,6-dihydroxy core is highly susceptible to oxidation, forming azulenequinones and oligomers upon exposure to air.[1]Protocol A: Rapid filtration & Inert Atmosphere Handling.
Green / Yellow (on Silica) Acidic DecompositionAzulenes are basic hydrocarbons. Acidic silica gel protonates the ring at C-1 or C-3, forming the azulenium cation, which rapidly decomposes.Protocol B: Neutralized Silica Chromatography.[1]
Dull Red / Muddy Orange Incomplete CyclizationResidual fulvenoid precursors or incomplete condensation of the diethyl 1,3-acetonedicarboxylate starting material.Protocol C: Recrystallization (Solvent Switch).

Troubleshooting Workflows & Protocols

Protocol A: Preventing Oxidative "Browning" (The Inert Workup)

Issue: The product turns dark brown during filtration or rotary evaporation.

The Science: The 2,6-dihydroxy substitution pattern raises the HOMO energy level, making the ring exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

Step-by-Step Fix:

  • Quench Under Argon: Do not pour the reaction mixture into an open beaker. Perform the quench (usually aqueous acid/buffer) in a separatory funnel purged with Argon/Nitrogen.

  • Degassed Solvents: Use solvents (DCM or Chloroform) that have been sparged with inert gas for extractions.

  • Cold Evaporation: Rotovap bath temperature must not exceed 35°C . Higher heat accelerates the conversion of the dihydroxy-azulene to its quinoid form.

  • Add Antioxidant (Optional): If the brown impurity persists, adding a trace amount (0.1%) of BHT (butylated hydroxytoluene) to the crude mixture before concentration can scavenge radical initiators.

Protocol B: The "Green Streak" Fix (Neutralized Chromatography)

Issue: The compound streaks green/yellow on the column and yield is low.

The Science: Standard silica gel has a pH of ~6.5, which is acidic enough to protonate the azulene ring. The resulting Azulenium ion is unstable and serves as a polymerization initiator, destroying your product on the column.

Step-by-Step Fix:

  • Slurry Preparation: Suspend your silica gel in the eluent (e.g., Hexane/EtOAc).

  • Triethylamine (TEA) Pass: Add 1% to 2% Triethylamine (v/v) to the slurry. Swirl for 5 minutes. This neutralizes the acidic silanol groups.

  • Column Packing: Pour the column. Flush with 2 column volumes of pure eluent (without TEA) to remove excess base, which could hydrolyze the ester groups.

  • Elution: Load your sample. The product should now elute as a tight orange/red band without the characteristic "green tailing."

Protocol C: Recrystallization for "Muddy" Solids

Issue: Chromatography improved the purity, but the solid is still dull/opaque rather than crystalline.

The Science: Azulene derivatives stack efficiently via


-

interactions.[1] Impurities often get trapped between these planes. A dual-solvent system disrupts this trapping.[1]

Step-by-Step Fix:

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Dichloromethane (DCM) .

  • Precipitation: Slowly add hot Hexane or Ethanol dropwise until the solution becomes slightly turbid.[1]

  • Cooling: Do not place immediately in the freezer. Allow to cool to room temperature on the benchtop (2 hours), then move to 4°C. Rapid cooling traps the brown oligomers inside the crystal lattice.

  • Wash: Filter the crystals and wash with cold (

    
    C) Hexane.
    

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 2,6-DHAD based on visual cues.

AzulenePurification Start Crude Reaction Mixture (Dark Red/Brown Liquid) TLC Perform TLC (Use 10% EtOAc/Hexane) Start->TLC Decision Observe TLC Spot & Baseline TLC->Decision Path1 Baseline Streak (Black) + Main Spot (Orange) Decision->Path1 Heavy Tailing Path2 Spot turns Green on Silica Plate Decision->Path2 Color Shift Path3 Multiple Moving Spots (Red/Yellow) Decision->Path3 Separable Impurities Action1 Oxidative Oligomers Present ACTION: Recrystallization (DCM/Hexane) Avoid Silica. Path1->Action1 Action2 Acid Sensitivity Detected ACTION: Neutralize Silica with 2% Et3N or Switch to Alumina (Basic) Path2->Action2 Action3 Incomplete Reaction ACTION: Standard Flash Column (Fast elution) Path3->Action3

Caption: Decision tree for selecting the correct purification method based on TLC behavior of the crude azulene derivative.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, and it is often preferred. Neutral or Basic Alumina (Activity Grade II or III) is far superior for 2,6-dihydroxyazulenes because it avoids the protonation issues entirely. However, separation resolution is generally lower than silica. If your impurities have very similar Rf values (e.g., mono-hydroxy vs di-hydroxy), neutralized silica (Protocol B) offers better resolution.

Q: My product turned into a black solid after drying in the vacuum oven. Why? A: You likely applied heat (>40°C) under insufficient vacuum or for too long. These compounds are thermally sensitive in the solid state if traces of solvent or acid remain. Recommendation: Dry in a vacuum desiccator over


 at room temperature, strictly avoiding heat.

Q: The NMR shows broad peaks. Is it paramagnetic? A: Not inherently, but if oxidized to the semiquinone radical anion, you will see line broadening. This confirms the presence of the "Brown/Black" oxidative impurity. A quick filtration through a short plug of basic alumina usually restores sharp NMR signals by removing the radical species.

References

  • Iwashina, T., et al. (2025).[2][3] Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. (Note: Demonstrates the synthesis and handling of the 2-hydroxy/2,6-dihydroxy precursors and their metal complexes).

  • Nozoe, T., et al. (1950-1990). The Nozoe Azulene Synthesis. (General reference to the foundational methodology of condensing troponoids/dicarbonyls to form the azulene core). See: Tohoku Univ. Repository.
  • Razus, A. C., et al. (2012).[4] Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein Journal of Organic Chemistry. Link(Provides detailed experimental conditions for handling sensitive azulene esters and purification via silica).

  • Walter, J. (1997). Stability of silica-based columns with pH 7 and 11 mobile phases. Journal of Chromatography A. Link(Technical grounding for the dissolution and acidity issues of silica gel).

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate: A Comparative Technical Guide

Topic: Mass spectrometry fragmentation patterns of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DEHA) is a critical azulene derivative, primarily utilized as a precursor for non-benzenoid quinones (2,6-azulenediones) and as a ligand in conductive coordination polymers. Its mass spectrometric (MS) characterization presents unique challenges due to its susceptibility to oxidation and keto-enol tautomerism.

This guide compares the fragmentation behavior of DEHA against its two primary structural relatives:

  • Diethyl azulene-1,3-dicarboxylate (DA-1,3): The non-hydroxylated scaffold, serving as a baseline for ester fragmentation.

  • Diethyl 2,6-dioxoazulene-1,3-dicarboxylate (DODA): The oxidized quinone form, which is a common impurity and degradation product.

Key Insight: While standard azulene esters fragment via sequential ethoxy radical losses, DEHA exhibits a diagnostic "Ortho-Effect" driven by the 2-hydroxyl group, facilitating the direct elimination of ethanol (


) and subsequent decarbonylation (

), a pathway absent in the non-hydroxylated analog.

Molecular Profile & Tautomeric Equilibria[1]

Understanding the structure is prerequisite to interpreting the MS spectrum.[1] DEHA exists in equilibrium between its aromatic enol form and its quinoid keto form.

  • Compound: Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate[2][3]

  • Formula:

    
    
    
  • Exact Mass: 304.0947 Da

  • Key Feature: The 2-OH group forms an intramolecular hydrogen bond with the 1-carboxylate carbonyl, influencing ionization stability.

Tautomerism Visualization

The following diagram illustrates the keto-enol tautomerism that dictates the fragmentation logic.

Tautomerism Enol Enol Form (Aromatic) Stable in Solution/Gas Phase m/z 304 Keto Keto Form (Quinoid) Reactive Intermediate m/z 304 Enol->Keto Tautomerization (H-shift) Quinone Oxidized Quinone (Impurity) Diethyl 2,6-dioxoazulene-1,3-dicarboxylate m/z 302 Enol->Quinone Oxidation (-2H) [M-2]

Figure 1: Tautomeric equilibrium between the aromatic enol and quinoid keto forms, and the oxidative pathway to the quinone impurity.[4]

Comparative Fragmentation Analysis

This section contrasts the MS behavior of DEHA with its alternatives. Data is derived from electrospray ionization (ESI) and electron ionization (EI) mechanistic principles for functionalized azulenes.

Primary Fragmentation Pathways[2]
Mechanism A: The "Ortho-Effect" (DEHA Specific)

Unlike the non-hydroxylated DA-1,3 , DEHA possesses a hydroxyl group at C2, adjacent to the ethyl ester at C1/C3.

  • Proton Transfer: The phenolic proton transfers to the ethoxy oxygen of the ester.

  • Elimination: Neutral ethanol (

    
    , 46 Da) is expelled.
    
  • Result: A stable ketene-like ion is formed.

Mechanism B: Standard Ester Cleavage (DA-1,3 Standard)

Lacking the ortho-hydroxyl, DA-1,3 follows the classic fragmentation route:

  • Alkoxy Loss: Loss of ethoxy radical (

    
    , 45 Da).
    
  • Acid Formation: Subsequent loss of ethylene (

    
    ) via McLafferty rearrangement is possible but less favored than simple cleavage in aromatic esters.
    
Comparative Data Table
FeatureDEHA (Subject) DA-1,3 (Alternative 1) DODA (Alternative 2)
Precursor Ion



Base Peak (EI)



Diagnostic Loss -46 Da (Ethanol) Driven by H-bonding-45 Da (Ethoxy) Standard ester cleavage-28 Da (CO) Quinone decarbonylation
Secondary Loss

From keto-tautomer

Ring contraction

Bis-decarbonylation
Ionization Mode ESI(-) (Phenolic proton)ESI(+) (Protonation)ESI(+) / EI

Detailed Fragmentation Mechanism (DEHA)

The fragmentation of DEHA is complex due to the interplay between the ester and hydroxyl groups. The pathway below details the high-confidence transitions used for structural validation.

Fragmentation M_Ion Molecular Ion [M]+ m/z 304 (C16H16O6) Frag_1 [M - EtOH]+ m/z 258 (Ortho-Elimination) M_Ion->Frag_1 - C2H5OH (46 Da) Dominant Path Frag_3 [M - OEt]+ m/z 259 (Alpha Cleavage) M_Ion->Frag_3 - OEt (45 Da) Minor Path Frag_Ox Oxidized Species [M - 2H]+ m/z 302 M_Ion->Frag_Ox - H2 (In-source Oxidation) Frag_2 [M - EtOH - CO]+ m/z 230 (Ring Contraction) Frag_1->Frag_2 - CO (28 Da) Keto-Enol driven

Figure 2: Proposed fragmentation pathways for DEHA. The green node represents the diagnostic ion distinguishing it from non-hydroxy analogs.

Mechanistic Explanation
  • Formation of m/z 258: The proximity of the 2-OH and 1-COOEt groups allows for a 6-membered transition state, facilitating the transfer of the hydroxyl proton to the ethoxy oxygen. This results in the expulsion of a neutral ethanol molecule. This is the fingerprint transition for 2-hydroxy-1-carboxylate systems.

  • Formation of m/z 230: Following the loss of ethanol, the resulting ion often tautomerizes to a keto-species which readily loses Carbon Monoxide (CO), contracting the 7-membered azulene ring or the 5-membered ring depending on charge localization.

Experimental Protocol: Validated Characterization

To ensure scientific integrity and reproducibility, the following protocol minimizes oxidative degradation (conversion to DODA) during analysis.

Sample Preparation[6][7][8]
  • Solvent: Acetonitrile (HPLC Grade). Avoid alcohols to prevent transesterification.

  • Concentration:

    
    .
    
  • Additive: 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

  • Pre-treatment: Degas solvents thoroughly. Azulene diols are sensitive to oxygen in solution, rapidly forming the quinone (m/z 302).

Instrumental Parameters (UHPLC-QTOF)
  • Ionization Source: Electrospray Ionization (ESI).[5]

  • Polarity: Negative Mode (ESI-) is preferred for DEHA due to the acidic phenolic protons (

    
    ). Positive mode is acceptable but often yields lower sensitivity and higher background oxidation.
    
  • Capillary Voltage: 2.5 kV (Negative mode) to minimize in-source oxidation.

  • Cone Voltage: 20 V.

  • Collision Energy (CID):

    • Low (10 eV): Retains parent ion [M-H]- (m/z 303).

    • High (30-40 eV): Generates diagnostic fragments (m/z 257, 229).

Quality Control Criteria (Self-Validation)

A valid spectrum for DEHA must meet these criteria:

  • Parent Ion: m/z 304 (EI) or 303 (ESI-).

  • Purity Check: The peak at m/z 302 (Quinone) must be <5% of the base peak. If m/z 302 is dominant, the sample has oxidized.

  • Fragment Ratio: The ratio of

    
     to 
    
    
    
    should be
    
    
    , confirming the presence of the ortho-hydroxyl group facilitating ethanol loss.

References

  • Morita, N., et al. (1977).[6] The Synthesis of Diethyl 2,6-Dioxoazulene-1,3-dicarboxylate. Chemistry Letters.

  • Iwashina, T., et al. (2025).[7] Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega.

  • Razus, A. C., et al. (2004). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie.

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2,5-Pyridinedicarboxylate.

  • Asao, T., et al. (1989).[6] 1-Hydroxyazulene and 3-hydroxyguaiazulene: Synthesis and their properties. Tetrahedron Letters.

Sources

Comparative

Comparative Crystallographic Guide: Structural Dynamics of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate and Azulenequinone Derivatives

Executive Summary In the fields of advanced optoelectronics and pharmaceutical drug development, azulene derivatives are highly prized for their unique photophysical properties and dipolar resonance structures. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced optoelectronics and pharmaceutical drug development, azulene derivatives are highly prized for their unique photophysical properties and dipolar resonance structures. However, characterizing these extended quinone analogues presents significant crystallographic challenges due to their inherent kinetic instability.

This guide objectively compares the structural properties and X-Ray Diffraction (XRD) workflows of Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate —a stable synthetic precursor—against its highly reactive oxidized derivatives and stabilized benz-annulated alternatives. By analyzing the causality behind molecular dimerization and outlining a self-validating crystallographic protocol, this guide provides researchers with a definitive framework for isolating and characterizing labile azulenic systems.

Mechanistic Background: Reactivity vs. Crystallographic Stability

As application scientists, we must design crystallographic workflows that account for the electronic topology of our target molecules. The isolation of high-quality single crystals depends entirely on the kinetic stability of the compound in solution.

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (CAS: 63615-46-3) serves as a stable, isolable precursor with a molecular weight of 304.299 g/mol [2]. When subjected to dehydrogenation (typically via DDQ), it converts into diethyl 2,6-dioxoazulene-1,3-dicarboxylate [1].

The Causality of Dimerization: Why is the monomeric dioxoazulene so difficult to crystallize? The resulting 2,6-azulenedione system possesses a highly polarized carbonyl structure. XRD analyses of related stabilized systems reveal significant bond alternation, indicating that the seven-membered ring behaves more like a non-aromatic cycloheptatriene rather than a stabilized aromatic tropone [3]. Because of this high reactivity, the monomer spontaneously dimerizes in solution before crystal nucleation can occur [1].

To bypass this kinetic trap and obtain valid XRD data for the azulenequinone core, researchers must utilize structural alternatives such as benz[a]azulenequinones. Benz-annulation stabilizes the system, allowing the molecule to behave as a 1-indenone derivative, which successfully crystallizes for precise XRD mapping [3].

Quantitative Structural Comparison

To guide alternative selection, the following table contrasts the predicted physicochemical properties of the dihydroxy precursor against the empirical Single-Crystal XRD data of a stabilized benz-annulated analog (Compound 2a).

ParameterDiethyl 2,6-dihydroxyazulene-1,3-dicarboxylate [2]Benz[a]azulenequinone (2a) [3]
Role in Workflow Stable PrecursorStabilized Structural Alternative
Chemical Formula C₁₆H₁₆O₆C₁₈H₁₀O₂ (Core structure)
Molecular Weight 304.299 g/mol N/A
Density (Calculated) 1.327 ± 0.06 g/cm³ (Predicted)1.324 g/cm³ (Empirical)
Crystal System Pending empirical XRDMonoclinic
Space Group Pending empirical XRDP21/c
Unit Cell Dimensions N/Aa = 10.9399(6) Å, b = 18.0026(8) Å, c = 6.9786(4) Å
Cell Angles N/Aα = 90°, β = 105.291(6)°, γ = 90°
Cell Volume (V) / Z N/A1325.76(13) ų / 4
R-Factors (Validation) N/AR1 = 0.0518, wR2 = 0.1326

Experimental Methodology: Self-Validating XRD Protocol

To ensure trustworthiness and reproducibility, the following protocol for the crystallization and XRD analysis of stabilized azulenequinones incorporates built-in self-validation mechanisms.

Step 1: Controlled Crystal Growth (Vapor Diffusion)

  • Procedure: Dissolve 10 mg of the stabilized azulene derivative in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexane (anti-solvent).

  • Causality: Vapor diffusion is chosen over rapid evaporation because the slow, controlled introduction of the anti-solvent minimizes the number of nucleation sites. This thermodynamic control yields larger, defect-free single crystals required for high-resolution diffraction.

Step 2: Crystal Mounting and Cryoprotection

  • Procedure: Select a crystal under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer to the diffractometer under a 100 K liquid nitrogen stream.

  • Causality: Paratone oil acts as a rigid glass at 100 K, preventing the crystal from shifting during rotation. The cryogenic temperature minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving the signal-to-noise ratio at high diffraction angles.

Step 3: Data Collection and Internal Calibration

  • Procedure: Irradiate the sample using Mo Kα radiation (μ = 0.085 mm⁻¹). Collect full sphere data using ω and φ scans.

  • Self-Validation Checkpoint: During the initial unit cell harvesting, the software must index >95% of the reflections to a single lattice. If multiple lattices are detected, the crystal is twinned or cracked, and the experiment must be aborted and restarted with a new crystal.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Checkpoint: A structurally sound model must converge with an R1 value approaching ~0.05 (e.g., R1 = 0.0518) and a wR2 value < 0.15 (e.g., wR2 = 0.1326) [3]. Residual electron density peaks must be < 1.0 e/ų, confirming no missing atoms or unmodeled solvent molecules.

Pathway and Workflow Visualization

The following diagram illustrates the chemical divergence between kinetic dimerization and structural stabilization, culminating in the XRD workflow.

G A Diethyl 2,6-dihydroxyazulene- 1,3-dicarboxylate (Precursor) B Dehydrogenation (DDQ) Oxidation Pathway A->B C Diethyl 2,6-dioxoazulene- 1,3-dicarboxylate (Reactive) B->C D Spontaneous Dimerization (Kinetic Product) C->D High Reactivity E Benz[a]azulenequinones (Stabilized Analogs) C->E Structural Modification F Single-Crystal XRD Analysis (Space Group: P21/c) D->F E->F

Figure 1: Reaction pathway and crystallographic analysis workflow for azulene derivatives.

References

  • Source: Chemistry Letters (Oxford University Press)
  • Title: diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate - CAS 63615-46-3 Source: Molaid URL
  • Source: Molbank (via ResearchGate)
Validation

A Comparative Guide to the Infrared Spectroscopy of Diethyl Azulene-1,3-dicarboxylate Ester Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Infrared Spectroscopy in Characterizing Novel Aromatic Systems Infrared (IR) spectroscopy is a cornerstone technique in chemical a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Infrared Spectroscopy in Characterizing Novel Aromatic Systems

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. For researchers engaged in the synthesis and application of novel aromatic compounds, such as those incorporating the azulene moiety, IR spectroscopy offers a rapid and non-destructive method to confirm functional groups and probe the electronic environment of the molecule. Diethyl azulene-1,3-dicarboxylate, a key building block in the development of advanced materials and potential therapeutic agents, presents a unique spectroscopic profile. This guide provides an in-depth comparison of the IR spectral features of the ester groups in diethyl azulene-1,3-dicarboxylate against common aromatic esters, namely ethyl benzoate and diethyl phthalate. Understanding these differences is crucial for accurate compound identification and for elucidating the electronic influence of the non-benzenoid azulene core.

The Unique Carbonyl Signature of Diethyl Azulene-1,3-dicarboxylate

The defining characteristic of an ester in an IR spectrum is the strong carbonyl (C=O) stretching absorption. In typical aromatic esters, this peak is found in the range of 1715-1730 cm⁻¹. However, the unique electronic nature of the azulene ring system, a fused bicyclic non-benzenoid aromatic hydrocarbon, significantly influences the vibrational frequencies of its substituents.

The C-O stretching vibrations of the ester groups in diethyl azulene-1,3-dicarboxylate are expected to produce strong bands in the 1300-1000 cm⁻¹ region, consistent with other aromatic esters.

Comparative Spectral Analysis: Azulene vs. Benzene-based Esters

To highlight the distinct spectral features of diethyl azulene-1,3-dicarboxylate, a comparison with the well-characterized IR spectra of ethyl benzoate and diethyl phthalate is presented below.

Vibrational ModeDiethyl Azulene-1,3-dicarboxylate (Predicted)Ethyl BenzoateDiethyl Phthalate
C=O Stretch ~1670 - 1630 cm⁻¹ (Strong)~1720 cm⁻¹ (Strong)~1725 cm⁻¹ (Strong)
C-O Stretch ~1300 - 1100 cm⁻¹ (Strong, multiple bands)~1275 cm⁻¹ and ~1110 cm⁻¹ (Strong)~1280 cm⁻¹ and ~1125 cm⁻¹ (Strong)
Aromatic C=C Stretch Multiple bands in the 1600-1400 cm⁻¹ region~1600, 1585, 1450 cm⁻¹ (Variable)~1595, 1580, 1450 cm⁻¹ (Variable)
sp² C-H Stretch >3000 cm⁻¹ (Weak to medium)>3000 cm⁻¹ (Weak to medium)>3000 cm⁻¹ (Weak to medium)
sp³ C-H Stretch <3000 cm⁻¹ (Medium)<3000 cm⁻¹ (Medium)<3000 cm⁻¹ (Medium)

Note: The peak positions for ethyl benzoate and diethyl phthalate are based on publicly available spectral data. The values for diethyl azulene-1,3-dicarboxylate are predicted based on the analysis of a closely related compound.

The most striking difference lies in the position of the C=O stretching band. The significant shift to a lower frequency for the azulene derivative is a direct consequence of the electronic properties of the azulene nucleus and serves as a key identifier.

Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, efficient method for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample of diethyl azulene-1,3-dicarboxylate (solid or oil).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the diethyl azulene-1,3-dicarboxylate sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The spectral data is usually collected in the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and compare them with the expected frequencies for the ester functional groups and the azulene core.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe after the measurement is complete.

Logical Workflow for Spectral Analysis and Comparison

The following diagram illustrates the logical workflow for the analysis and comparison of the IR spectrum of diethyl azulene-1,3-dicarboxylate.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Comparative Analysis cluster_3 Conclusion A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Diethyl Azulene-1,3-dicarboxylate Sample B->C D Acquire Sample Spectrum C->D E Background Correction D->E F Identify Key Peaks (C=O, C-O, etc.) E->F I Compare Peak Positions and Intensities F->I G Reference Spectra (Ethyl Benzoate, Diethyl Phthalate) G->I H Literature Data (Related Azulene Esters) H->I J Correlate Spectral Shifts with Molecular Structure I->J K Confirm Functional Groups J->K L Elucidate Electronic Effects of Azulene Core J->L

Caption: Logical workflow for the acquisition, analysis, and comparative interpretation of the IR spectrum of diethyl azulene-1,3-dicarboxylate.

Conclusion

The infrared spectrum of diethyl azulene-1,3-dicarboxylate provides a clear and diagnostically significant deviation from common benzenoid aromatic esters. The pronounced shift of the carbonyl stretching vibration to a lower frequency (predicted to be in the 1630-1670 cm⁻¹ range) is a direct reflection of the unique electronic properties of the azulene ring system. This feature, in conjunction with the characteristic C-O stretching bands, allows for unambiguous identification and serves as a valuable tool for researchers working with this fascinating class of molecules. By following the outlined experimental protocol and comparative analysis, scientists can confidently characterize their synthesized azulene derivatives and gain deeper insights into their molecular structure and electronic environment.

References

  • Iwashina, T., et al. (2025). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification. ACS Omega. [Link][1]

Sources

Comparative

High-Performance Organic Semiconductors: Comparing Electron Mobility of Azulene-1,3-Dicarboxylate vs. Thiophene Derivatives

The development of high-performance organic field-effect transistors (OFETs) relies heavily on the molecular design of the semiconductor channel. While p-type (hole-transporting) materials are widely available and highly...

Author: BenchChem Technical Support Team. Date: March 2026

The development of high-performance organic field-effect transistors (OFETs) relies heavily on the molecular design of the semiconductor channel. While p-type (hole-transporting) materials are widely available and highly optimized, achieving stable and high electron mobility (n-type) remains a fundamental challenge in organic electronics.

This guide provides an objective, data-driven comparison between two distinct classes of organic semiconductors: azulene-1,3-dicarboxylate derivatives and thiophene derivatives . By examining the causality behind their molecular orbital distributions and solid-state packing, researchers can strategically select the appropriate building blocks for next-generation optoelectronic devices.

Mechanistic Causality of Charge Transport

Azulene-1,3-Dicarboxylate Derivatives: Engineering n-Type Polarity

Azulene is a non-alternant aromatic hydrocarbon composed of a fused electron-rich five-membered ring and an electron-deficient seven-membered ring. This structural asymmetry generates a permanent dipole moment of 1.08 D and an unusually narrow HOMO-LUMO energy gap.

In its pristine form, azulene acts as a weak p-type material. However, functionalizing the 1,3-positions (located on the electron-rich five-membered ring) with strongly electron-withdrawing dicarboxylate groups (e.g., diethyl azulene-1,3-dicarboxylate) fundamentally alters its electronic landscape. The dicarboxylate substitution stabilizes the Highest Occupied Molecular Orbital (HOMO) and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). This LUMO suppression facilitates efficient electron injection from standard metal electrodes, shifting the material's behavior to n-type or ambipolar. For instance, biazulene diimides synthesized from 1,3-dicarboxylate precursors have demonstrated exceptional unipolar n-type mobilities up to 0.52 cm²/Vs, ranking among the highest for solution-processable n-channel OFETs 1.

Thiophene Derivatives: Herringbone Packing and p-Type Dominance

Thiophene-based semiconductors (such as DNTT or BTT derivatives) dominate the p-type landscape. Their planar, sulfur-containing backbone promotes strong intermolecular S···S and π-π interactions. This leads to a highly ordered "herringbone" packing motif in the solid state, which is ideal for HOMO delocalization and rapid hole transport.

Pristine thiophene derivatives like DPh-DNTT exhibit exceptional hole mobilities up to 3.5 cm²/Vs and preserve their FET characteristics at temperatures up to 250 °C 2. However, they inherently lack electron mobility. To achieve n-type or ambipolar transport in thiophenes, researchers must copolymerize them with strong electron-accepting units (e.g., isoindigo). These thiophene-flanked copolymers can yield ambipolar behavior with electron mobilities around 0.7 cm²/Vs 3.

Quantitative Optoelectronic Comparison

The table below summarizes the optoelectronic properties and field-effect mobilities of representative azulene and thiophene derivatives.

Material ClassRepresentative CompoundTransport TypeElectron Mobility (

)
Hole Mobility (

)
HOMO (eV)LUMO (eV)
Azulene-1,3-Dicarboxylate Derived Biazulene Diimide (Compound 2)n-Type0.52 cm²/VsN/A-5.78-3.63
Azulene-1,3-Dicarboxylate Derived Biazulene Diimide (Compound 4)Ambipolar0.31 cm²/Vs0.029 cm²/Vs-5.68-3.65
Azulene Oligomer Terazulene (TAz1)n-Type0.29 cm²/VsN/A-5.60-3.40
Thiophene Derivative DPh-DNTTp-TypeN/A3.50 cm²/Vs-5.40-2.40
Thiophene Copolymer Isoindigo-Thiophene (P2)Ambipolar0.70 cm²/Vs0.40 cm²/Vs-5.50-3.80

Data aggregated from standardized Bottom-Gate Top-Contact (BGTC) OFET measurements 3, [[2]](), 4, 1.

Logical Pathways of Charge Transport

G A Azulene Core (Dipole 1.08 D) B 1,3-Dicarboxylate Substitution A->B C LUMO Lowering (Electron Injection) B->C D n-Type / Ambipolar Transport C->D T1 Thiophene Core (Planar, S-S bonds) T2 Herringbone Packing T1->T2 T3 HOMO Delocalization (Hole Injection) T2->T3 T4 p-Type Transport T3->T4

Logical pathway of charge transport polarity in azulene vs. thiophene derivatives.

Self-Validating Experimental Protocol for OFET Characterization

To ensure rigorous, reproducible evaluation of electron and hole mobilities, the following self-validating protocol outlines the fabrication of Bottom-Gate Top-Contact (BGTC) OFETs.

Step 1: Substrate Preparation & Surface Passivation

  • Action: Clean heavily doped n-type Si wafers (with 300 nm thermally grown SiO₂) using piranha solution, followed by a self-assembled monolayer (SAM) treatment with octadecyltrichlorosilane (OTS).

  • Causality: Piranha cleaning removes organic residues and hydroxylates the SiO₂ surface. The OTS SAM passivates these hydroxyl groups (which act as electron traps) and lowers the surface energy, promoting the highly desirable "edge-on" molecular orientation of the semiconductor molecules.

Step 2: Semiconductor Deposition

  • Action: Deposit the azulene or thiophene derivative via solution shearing (e.g., 5 mg/mL in chlorobenzene) at a controlled blade speed of 0.1 mm/s.

  • Causality: Solution shearing applies unidirectional shear force during solvent evaporation. This induces macroscopic alignment and higher crystallinity compared to standard spin-coating, directly enhancing inter-domain charge transport.

Step 3: Thermal Annealing

  • Action: Anneal the thin films at 150–200 °C for 30 minutes inside a nitrogen-filled glovebox.

  • Causality: Annealing drives out residual high-boiling-point solvent and provides the thermal activation energy required for the molecules to reorganize into their thermodynamically stable, tightly packed crystalline phases.

Step 4: Electrode Evaporation

  • Action: Thermally evaporate 40 nm of Gold (Au) through a shadow mask to form the source and drain electrodes (channel length

    
    , width 
    
    
    
    ).
  • Causality: Gold is selected because its work function (~5.1 eV) closely aligns with the HOMO levels of thiophenes for efficient hole injection. While lower work-function metals (like Ca or Al) are theoretically better for pure n-type azulenes, Au remains the standard for ambipolar baseline testing due to its resistance to oxidation.

Step 5: Electrical Characterization

  • Action: Measure transfer and output characteristics using a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) in a dark, N₂ environment. Extract mobility (

    
    ) from the saturation regime using the standard equation: 
    
    
    
    .
  • Causality: Testing in a dark N₂ environment prevents photo-induced charge generation and oxidative degradation of the organic film, ensuring that the measured mobility is an intrinsic property of the semiconductor lattice.

OFET Fabrication Workflow

OFET_Workflow Sub 1. Substrate Prep (Si/SiO2 + OTS SAM) Dep 2. Semiconductor Deposition (Solution Shearing) Sub->Dep Ann 3. Thermal Annealing (Enhance Crystallinity) Dep->Ann Elec 4. Electrode Evaporation (Au Source/Drain) Ann->Elec Test 5. Electrical Characterization (Mobility Extraction) Elec->Test

Step-by-step fabrication workflow for bottom-gate top-contact (BGTC) OFET devices.

Conclusion

For researchers engineering organic circuits, the choice between azulene and thiophene derivatives hinges on the required charge carrier polarity. Thiophene derivatives remain the gold standard for p-type applications due to their self-assembling herringbone structures and exceptional hole mobilities. Conversely, azulene-1,3-dicarboxylate derivatives offer a highly elegant solution to the n-type semiconductor scarcity. By leveraging the inherent dipole of the azulene core and the LUMO-lowering effect of the 1,3-dicarboxylate substitution, researchers can achieve robust, solution-processable n-type and ambipolar materials without relying on complex, heavily fluorinated architectures.

References

  • Source: Materials Chemistry Frontiers (RSC Publishing)
  • Title: Diphenyl Derivatives of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors Source: ACS Applied Materials & Interfaces URL
  • Title: Thieno (3,2-)
  • Title: Terazulene Isomers: Polarity Change of OFETs through Molecular Orbital Distribution Contrast Source: Journal of the American Chemical Society URL

Sources

Validation

Elemental analysis standards for Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate

Executive Summary: The "Azulene Problem" in Microanalysis Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DDA) is a critical high-value intermediate for organic electronics, liquid crystals, and metallacycle ligands. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Azulene Problem" in Microanalysis

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (DDA) is a critical high-value intermediate for organic electronics, liquid crystals, and metallacycle ligands. However, its validation presents a unique analytical challenge. Unlike simple benzenoid aromatics, azulene derivatives are prone to incomplete combustion (soot formation) and hygroscopic hydrate formation due to the 2,6-dihydroxy substitution pattern.

This guide compares the performance of Combustion Analysis (CHN) —the traditional "Gold Standard"—against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It serves as a definitive protocol for researchers establishing DDA as a purity standard or functional building block, comparing its stability and characterization profile against its mono-functionalized alternative, Diethyl 2-hydroxyazulene-1,3-dicarboxylate (DEHA) .

Comparative Analysis: DDA Characterization Standards

To establish DDA as a "Standard Grade" material (purity >99.5%), researchers must choose between three validation pathways. The following table compares these methods specifically for the DDA molecule (


).
Table 1: Performance Comparison of Analytical Standards for DDA
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/TOF)
Primary Metric Bulk Elemental Composition (%C, %H)Molar Purity (% wt/wt)Molecular Formula Confirmation
DDA Theoreticals C: 63.15% | H: 5.30%Integration Ratio (vs. Internal Std)

: 304.0947

Accuracy Limit

(Journal Standard)

(Routine) /

(Optimized)
< 5 ppm mass error
Key Failure Mode Soot Formation: Azulene core resists oxidation, leading to low %C results.Solvent Peak Overlap: DDA hydroxyl protons may exchange/broaden.Blind Spot: Cannot detect inorganic salts or water/solvent retention.
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg
Recommendation Mandatory for Publication (requires additives).Best for Routine Purity Checks. Supplementary Identity Check.
Analysis of Alternatives: DDA vs. DEHA

When selecting a building block, the stability of the "Standard" is crucial.

  • DDA (2,6-Di-OH): Higher melting point (>200°C), but the two -OH groups increase hydrogen bonding, leading to potential hydrate formation . This skews Elemental Analysis (EA) results (high %H, low %C) unless dried aggressively.

  • DEHA (2-Mono-OH): Lower melting point, better solubility in

    
    , but less functional versatility for metal complexation.
    
  • Verdict: DDA is the superior functional material but requires stricter drying protocols (vacuum oven at 80°C, 24h) before EA compared to DEHA.

Detailed Experimental Protocols

Protocol A: Optimized Combustion Analysis (CHN) for DDA

The "Soot-Busting" Method

Standard combustion often fails for DDA because the electron-rich azulene ring graphitizes before fully oxidizing. To achieve the theoretical C: 63.15% , you must modify the oxidation environment.

  • Sample Preparation:

    • Dry DDA (recrystallized from EtOH/Hexane) in a vacuum desiccator (

      
      ) for 48 hours.
      
    • Weigh 2.000 mg (

      
       mg) into a Tin (Sn) capsule .
      
  • The Additive Strategy (Crucial Step):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      ) powder directly over the sample in the capsule.
    • Mechanism:[1] These oxides act as local oxygen donors and combustion catalysts, preventing the formation of unburned carbon (soot) which typically lowers the %C reading by 1-2%.

  • Instrument Parameters:

    • Furnace Temp: Boost to 1050°C (Standard is often 950°C).

    • Oxygen Dose: Increase

      
       injection time by 10 seconds.
      
  • Acceptance Criteria:

    • Carbon:

      
      
      
    • Hydrogen:

      
      
      
Protocol B: High-Precision qNMR for DDA

The "Self-Validating" Method

If CHN fails due to trapped solvent, qNMR provides a specific purity assay.

  • Internal Standard Selection:

    • Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Why? DDA aromatic protons appear at

      
       7.0–8.5 ppm. Maleic acid (singlet at 
      
      
      
      6.3 ppm) does not overlap.
  • Solvent Choice:

    • Use DMSO-

      
       .
      
    • Reasoning: DDA has low solubility in

      
      . DMSO disrupts the H-bonding dimers of the 2,6-dihydroxy groups, sharpening the peaks.
      
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ):  Set to 60 seconds  (at least 
      
      
      
      of the longest relaxing proton) to ensure full magnetization recovery.
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Weight.

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating DDA purity, distinguishing between "Routine Synthesis" and "Publication Standard" requirements.

DDA_Validation Start Crude DDA Synthesis Purification Recrystallization (EtOH/Hexane) Start->Purification Drying Vacuum Drying (80°C, P2O5, 24h) Purification->Drying Decision Intended Use? Drying->Decision Routine Routine Screening Decision->Routine Internal Use Pub Publication / Standard Decision->Pub External Release qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid Routine->qNMR Pub->qNMR Orthogonal Check CHN Combustion Analysis (w/ V2O5 Additive) Pub->CHN Result_qNMR Purity > 98%? qNMR->Result_qNMR Result_CHN C: 63.15 ± 0.4%? CHN->Result_CHN Pass VALIDATED STANDARD Result_qNMR->Pass Yes Fail Repurify / Redry Result_qNMR->Fail No Result_CHN->Pass Yes Result_CHN->Fail No (Soot/Water) Fail->Purification

Figure 1: Decision matrix for establishing analytical standards for Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.

References

  • Synthesis and Properties of Azulene Derivatives: Razus, A. C., et al. "Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size." Symmetry, 2023, 15(2), 310.[2]

  • qNMR Methodology Standards: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • Combustion Analysis of Difficult Aromatics: Chernetsova, E. S., et al. "Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry." Analytical Chemistry, 2011. (Contextualizing EA vs HRMS).

  • DDA Ligand Applications: Murafuji, T., et al.[3] "Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates." ACS Omega, 2025 (Predicted/Related).

Sources

Safety & Regulatory Compliance

Safety

Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate proper disposal procedures

Diethyl 2,6-Dihydroxyazulene-1,3-Dicarboxylate: Comprehensive Safety & Disposal Protocol As a Senior Application Scientist, I recognize that managing the waste of specialized organic intermediates requires more than just...

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl 2,6-Dihydroxyazulene-1,3-Dicarboxylate: Comprehensive Safety & Disposal Protocol

As a Senior Application Scientist, I recognize that managing the waste of specialized organic intermediates requires more than just following generic disposal charts. It requires a fundamental understanding of the molecule's reactivity. Diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate (CAS 63615-46-3)[1] is an electron-rich, highly functionalized azulenic precursor primarily utilized in the synthesis of extended quinone analogues, such as 2,6-azulenedione[2].

The critical operational challenge with this compound lies in its susceptibility to oxidation. When subjected to dehydrogenation (typically via strong oxidants like DDQ), it forms a highly reactive dione that rapidly dimerizes[2]. If unquenched reaction mixtures are indiscriminately added to generic organic waste carboys, uncontrolled exothermic oxidation and dimerization can occur, leading to dangerous pressure buildup. Furthermore, the parent azulene scaffold is classified as toxic to aquatic life with long-lasting effects[3], dictating strict environmental isolation.

Physicochemical & Hazard Profile Baseline

To design a self-validating disposal protocol, we must first establish the quantitative baseline of the material.

Table 1: Physicochemical and Hazard Data

Property / Hazard Value / Classification Causality for Disposal Operations
CAS Number 63615-46-3[1] Unique identifier required for EHS waste manifesting.
Molecular Formula C16H16O6[1] Non-halogenated organic; dictates the primary waste stream.
Molecular Weight 304.3 g/mol [1] High MW solid; prone to precipitation in cold solvent waste.
Aquatic Toxicity Chronic Category 2 (H411)*[3] STRICT PROHIBITION against drain or sink disposal.

| Chemical Reactivity | Prone to oxidation/dimerization[2] | Must be chemically quenched and segregated from oxidizers. |

*Toxicity classification is extrapolated from the parent azulene scaffold's established Safety Data Sheet[3].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for disposing of reaction mixtures containing diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate, specifically following oxidative dehydrogenation workflows.

Phase 1: Quenching and Stabilization

Causality: Before disposal, any residual oxidants must be neutralized. Failing to do so allows the dihydroxyazulene precursor to continue oxidizing in the waste container, generating heat and reactive dimers[2].

  • Thermal Control: Transfer the crude reaction mixture to an ice bath (0–5 °C) to control the thermodynamics of the quench.

  • Prepare the Quench: In a separate Erlenmeyer flask, prepare a 10% (w/v) aqueous solution of sodium ascorbate or sodium thiosulfate.

  • Dropwise Addition: Slowly add the quenching solution to the organic reaction mixture while stirring vigorously.

    • Self-Validation Check: The dark, intense color of the active oxidant/quinone complexes should noticeably shift or lighten, providing immediate visual feedback of reduction.

  • Verify Neutralization: Spot the aqueous phase onto starch-iodide indicator paper. A lack of blue/black color validates that all residual oxidants have been successfully destroyed. If the paper turns blue, return to Step 3.

Phase 2: Phase Separation and Segregation

Causality: Separating the aqueous quench from the organic waste reduces the total volume of hazardous organic waste and prevents the formation of complex, gas-trapping emulsions in the waste carboy.

  • Transfer: Move the fully quenched mixture to a separatory funnel.

  • Extract: Allow the layers to separate completely. The diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate and its oxidized dimers will partition into the organic layer.

  • Aqueous Waste: Drain the lower aqueous layer into a dedicated "Aqueous Waste - Trace Organics" container.

  • Organic Waste: Drain the organic layer into the appropriate organic waste carboy.

    • Crucial Routing: If dichloromethane was used as the reaction solvent, it must be routed to "Halogenated Organic Waste." If ethyl acetate or acetone was used, route to "Non-Halogenated Organic Waste."

Phase 3: Solid Waste Management

For pure solid waste (e.g., expired reagents, contaminated weigh boats, or spilled crystals):

  • Collection: Carefully sweep up solid material using a damp Kimwipe to prevent the aerosolization of the fine powder.

  • Packaging: Place the solid waste and all contaminated consumables into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof container explicitly labeled: "Hazardous Solid Waste - Azulene Derivatives (Toxic to Aquatic Life)."

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for certified high-temperature incineration. Incineration is the only approved method as it completely cleaves the stable aromatic azulenic core.

Operational Workflow Visualization

To ensure operational clarity at the bench, the following logical relationship diagram maps the decision tree for handling this specific chemical waste.

G Start Diethyl 2,6-dihydroxyazulene- 1,3-dicarboxylate Waste Solid Solid Waste (Spills / Consumables) Start->Solid Powder/Crystals Liquid Reaction Mixture (Contains Oxidants) Start->Liquid Dissolved in Solvent ContainerSolid Hazardous Solid Waste Container Solid->ContainerSolid Quench Quench Oxidants (Na-Ascorbate / Na2S2O3) Liquid->Quench Validate Validate Quench (Starch-Iodide Test) Quench->Validate Validate->Quench Positive Test (Add more quench) Sep Phase Separation Validate->Sep Negative Test ContainerAq Aqueous Waste (Trace Organics) Sep->ContainerAq Aqueous Layer ContainerOrg Organic Waste Carboy (Halogenated or Non-Halogenated) Sep->ContainerOrg Organic Layer Incineration Certified High-Temperature Incineration ContainerSolid->Incineration ContainerAq->Incineration ContainerOrg->Incineration

Waste segregation and quenching workflow for diethyl 2,6-dihydroxyazulene-1,3-dicarboxylate.

References

Sources

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